(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
Description
BenchChem offers high-quality (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h6-9,12,15H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOOPGDQICACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of C13H20N2 amine derivatives
Architectures of the Chemical Space: A Technical Guide to Structural Isomerism and Pharmacophoric Utility
Executive Summary: The Manifold
In medicinal chemistry, the molecular formula
Unlike simple aliphatic amines, this specific stoichiometry allows for the construction of distinct pharmacophores. This guide focuses on the two most chemically significant isomers that define this space:
-
1-(3-Phenylpropyl)piperazine: A flexible, CNS-active scaffold serving as a key intermediate for serotonergic and dopaminergic ligands.
- -Diisopropylbenzamidine: A rigid, nitrogen-dense amidine structure utilized as a specialized ligand in organometallic catalysis and a strong non-nucleophilic base.
This whitepaper provides a rigorous analysis of these derivatives, detailing their synthesis, analytical validation, and functional utility.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The following table contrasts the physicochemical properties of the two primary isomers. Note the distinct difference in topology (cyclic vs. acyclic/amidine) despite the identical mass.
| Property | 1-(3-Phenylpropyl)piperazine | |
| IUPAC Name | 1-(3-Phenylpropyl)piperazine | |
| Structure Type | Heterocyclic Secondary Amine | Acyclic Amidine |
| CAS Registry | 55455-92-0 | [CID: 12475708] |
| Exact Mass | 204.1626 Da | 204.1626 Da |
| pKa (Calc) | ~9.8 (Piperazine | ~11.5 (Amidine conjugate acid) |
| LogP | 1.9 (Lipophilic) | 2.9 (Highly Lipophilic) |
| Key Application | CNS Drug Intermediate (5-HT/D2) | Synthetic Reagent / Ligand |
Structural Elucidation & Synthesis Strategies
The "Privileged" Scaffold: 1-(3-Phenylpropyl)piperazine
This molecule is the "hero" of the
Synthesis Protocol: Controlled
-Alkylation
Objective: Synthesize 1-(3-phenylpropyl)piperazine while minimizing the formation of the
Mechanism:
Reagents:
-
Piperazine (Anhydrous)
-
1-Chloro-3-phenylpropane
-
Potassium Carbonate (
) -
Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Stoichiometry Control (Critical): Dissolve Piperazine (5.0 equivalents) in refluxing Acetonitrile.
-
Expert Insight: Using a large excess of piperazine is non-negotiable. If a 1:1 ratio is used, the secondary amine product is more nucleophilic than the starting material, leading to rapid formation of 1,4-bis(3-phenylpropyl)piperazine.
-
-
Base Activation: Add pulverized
(2.0 eq) to the solution. -
Addition: Add 1-Chloro-3-phenylpropane (1.0 eq) dropwise over 60 minutes while maintaining reflux.
-
Reaction Monitoring: Reflux for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH 90:9:1). Look for the disappearance of the alkyl halide (high
) and the appearance of the mono-substituted product (mid ). -
Workup (Self-Validating):
-
Filter off inorganic salts (
, excess ). -
Evaporate solvent.
-
Partition: Dissolve residue in DCM and wash with water to remove excess unreacted piperazine (which is highly water-soluble).
-
Purification: Distillation under reduced pressure (bp ~140°C at 0.5 mmHg) or Column Chromatography.
-
Visualization of Synthesis Logic
The following diagram illustrates the workflow and the critical decision points to avoid impurities.
Figure 1: Reaction workflow for the selective synthesis of mono-substituted piperazine derivatives.
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized
Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI) MS, the fragmentation pattern provides a "fingerprint" of the structure.
-
Molecular Ion (
): 204 m/z.[2] -
Base Peak (m/z 91): The Tropylium ion (
), characteristic of the benzyl/phenyl-alkyl moiety. -
Piperazine Fragment (m/z 85): Cleavage of the propyl chain often leaves the piperazine ring (
). -
Diagnostic Cleavage (m/z 113): Cleavage alpha to the tertiary nitrogen (
).
Nuclear Magnetic Resonance ( NMR)
The NMR spectrum acts as the primary validation tool.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Validation Check |
| 7.15 – 7.30 | Multiplet | 5H | Aromatic Protons | Confirms Phenyl ring integrity. |
| 2.90 | Triplet | 4H | Piperazine | Adjacent to alkyl chain. |
| 2.63 | Triplet | 2H | Propyl | Links chain to ring. |
| 2.50 | Triplet | 4H | Piperazine | Confirms secondary amine exists (Product is not bis-alkylated). |
| 2.35 | Triplet | 2H | Benzylic | Adjacent to Phenyl. |
| 1.80 | Quintet | 2H | Propyl Central | Diagnostic for 3-carbon linker. |
Biological Relevance & Pharmacophoric Mapping
The
The "Linker Rule" in GPCR Binding
In Dopamine (
- Linker: Often favors antihistamine activity.
- Linker (Propyl): Optimal for Dopamine/Serotonin reuptake inhibition and receptor antagonism.
- Linker: Increases flexibility, often reducing selectivity.
Pathway Visualization
The diagram below maps how the
Figure 2: Pharmacophoric mapping of the 1-(3-phenylpropyl)piperazine scaffold within a theoretical GPCR binding pocket.
References
-
PubChem. (2025).[4][5] 1-(3-Phenylpropyl)piperazine | C13H20N2.[5][2] National Library of Medicine. Available at: [Link]
-
PubChem. (2025).[4][5] N,N'-Diisopropyl-benzamidine | C13H20N2.[4] National Library of Medicine. Available at: [Link]
-
Tapia, M. A., et al. (2010). The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine enhances cocaine conditioned-rewarding properties. (Contextualizing the phenylpropyl-piperazine scaffold). Available via PubMed.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. N,N'-diisopropyl-benzamidine | C13H20N2 | CID 12475708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-Phenylpropyl)piperazine | C13H20N2 | CID 796534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Engineering Cyclohexyl-Pyridine Secondary Amine Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Overview
The strategic design of chemical building blocks is the bedrock of successful drug discovery. Historically, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic systems. However, the paradigm has shifted toward incorporating three-dimensional, sp3-rich motifs to improve clinical success rates. The cyclohexyl-pyridine secondary amine scaffold represents a privileged building block. By fusing the metabolic robustness of a cyclohexane ring with the physicochemical tuning of a pyridine heterocycle, this scaffold offers unparalleled advantages in modern drug design.
This whitepaper provides an in-depth technical analysis of the physicochemical rationale, synthetic methodologies, and self-validating experimental protocols required to effectively utilize this motif.
Physicochemical & Pharmacological Rationale: Escaping "Flatland"
To understand the utility of this building block, we must deconstruct the causality behind its structural components. The combination of these three distinct chemical environments creates a synergistic effect on the molecule's overall pharmacokinetic (PK) profile.
-
The Pyridine Motif: Unlike a highly lipophilic phenyl ring, the nitrogen atom in pyridine acts as a strong hydrogen-bond acceptor. This significantly lowers the partition coefficient (logP) and enhances aqueous solubility, a critical factor for oral bioavailability.
-
The Cyclohexyl Motif: Increasing the fraction of sp3 carbons (
) is directly correlated with reduced off-target toxicity and higher clinical approval rates. The cyclohexyl ring introduces essential 3D bulk, allowing the molecule to occupy deep hydrophobic pockets in target proteins while maintaining metabolic stability against Cytochrome P450 (CYP) oxidation. -
The Secondary Amine: Serving as a versatile linker, the secondary amine provides a hydrogen-bond donor and acts as a basic center. By tuning the pKa (typically between 7.5 and 9.0), researchers can enable the formation of stable pharmaceutical salts (e.g., hydrochlorides or mesylates), further optimizing dissolution rates.
Structural and physicochemical rationale of the scaffold.
Synthetic Methodologies and Causality
The synthesis of hindered secondary amines—particularly those combining a bulky cyclohexyl group with an electron-deficient pyridine—requires precise chemoselectivity to avoid over-alkylation and the formation of unwanted tertiary amines.
Direct Reductive Amination (DRA) remains the most scalable approach. However, the steric bulk of the cyclohexyl group often impedes the formation of the transient iminium ion. Recent methodologies have expanded the synthetic toolkit to overcome this. For instance, the use of trichlorosilane (
Alternatively, cutting-edge protocols utilize N-aminopyridinium salts as ammonia surrogates to achieve self-limiting alkylation. This method engages in N-alkylation and in situ depyridylation to afford secondary aryl-alkyl amines, entirely bypassing the risk of overalkylation (2)[2].
Mechanistic workflow for the direct reductive amination.
Quantitative Data: Reagent Selection for DRA
The choice of reducing agent dictates the success of the reductive amination. The table below summarizes the causality behind reagent selection based on steric and electronic demands.
| Reducing Agent | Chemoselectivity | Steric Tolerance | Optimal pH | Causality / Byproduct Risk |
| Low | High | 7.0 - 9.0 | Rapidly reduces ketones; requires strict two-step pre-formation of the imine. | |
| High | Moderate | 4.0 - 6.0 | Stable in acid; selectively reduces protonated imines. Risk of toxic HCN gas generation. | |
| Very High | Low-Moderate | 5.0 - 7.0 | Mildest reagent; excellent for unhindered amines but struggles with bulky cyclohexyl groups. | |
| High | Very High | N/A (Organic) | Lewis base activation enables the reduction of highly sterically hindered iminium ions. |
Experimental Protocol: Self-Validating Direct Reductive Amination
The following protocol details the synthesis of a cyclohexyl-pyridine secondary amine using a titanium-mediated reductive amination. This is designed as a self-validating system , ensuring that each mechanistic step is analytically confirmed before proceeding, thereby preventing downstream failures.
Step 1: Iminium Formation
-
Procedure: In a flame-dried flask under argon, dissolve 1.0 eq of pyridine-3-carboxaldehyde and 1.1 eq of cyclohexylamine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of Titanium(IV) isopropoxide (
). Stir at room temperature for 12 hours. -
Causality: The bulky cyclohexylamine is a weak nucleophile.
acts dually as a Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to drive the equilibrium toward the imine, preventing hydrolysis. -
Self-Validation Check: Remove a 10
aliquot, dilute in , and perform a rapid -NMR. The disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of the imine CH=N proton (~8.3 ppm) validates the completion of this step. Do not proceed to reduction until conversion is >95%.
Step 2: Chemoselective Reduction
-
Procedure: Cool the reaction mixture to 0 °C. Add 2.0 eq of Sodium triacetoxyborohydride (
) portion-wise over 30 minutes. Allow to warm to room temperature and stir for 4 hours. -
Causality:
is chosen for its mild nature. At 0 °C, it selectively transfers a hydride to the highly electrophilic titanium-activated iminium complex without reducing any trace unreacted aldehyde. -
Self-Validation Check: Perform LC-MS analysis. The target secondary amine will manifest as a distinct peak with the corresponding
mass. The absence of a peak confirms that over-alkylation to a tertiary amine has been successfully avoided.
Step 3: Workup and Isolation
-
Procedure: Quench the reaction with 1M aqueous NaOH to precipitate titanium salts as
. Filter through a pad of Celite, extract the aqueous layer with dichloromethane, dry over , and concentrate in vacuo. -
Causality: The highly basic quench breaks the titanium-amine complex and ensures the secondary amine is fully deprotonated for efficient extraction into the organic phase.
Applications in Drug Discovery
The cyclohexyl-pyridine amine motif is not just a theoretical construct; it is a validated pharmacophore in clinical oncology and infectious diseases.
For example, in the development of targeted therapies for Acute Myeloid Leukemia (AML), researchers have utilized cyclohexyl-amine derivatives to design potent FLT3 kinase inhibitors. The 3D geometry of the cyclohexyl ring perfectly occupies the hydrophobic pocket of the kinase hinge region, while the amine provides crucial hydrogen bonding to the protein backbone (3)[3]. Furthermore, the integration of these motifs into polyfunctional 3D scaffolds is actively used to generate diverse chemical probes for phenotypic screening, allowing researchers to explore novel, lead-like chemical space (4)[4].
References
-
Synthesis of Secondary Amines via Self-Limiting Alkylation Source: ACS Publications (JACS) URL:[Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: MDPI (Molecules) URL:[Link]
-
Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]
-
Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery Source: White Rose eTheses Online URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Structural Elucidation and Chemoinformatics of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
Target Audience: Researchers, medicinal chemists, and drug development professionals.
As a Senior Application Scientist navigating the intersection of chemoinformatics and synthetic methodology, I frequently encounter molecules that serve as highly versatile building blocks in drug discovery. (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine is one such compound. Featuring a dual-ring system—a flexible, lipophilic aliphatic cyclohexyl group paired with a polar, aromatic pyridine ring—this secondary amine is a privileged pharmacophore scaffold.
This whitepaper provides an authoritative breakdown of the molecule’s structural identifiers (SMILES and InChIKey), a field-proven synthesis protocol, and its logical application in receptor binding pathways.
Chemoinformatic Identifiers & Structural Logic
To integrate this molecule into computational screening pipelines or laboratory inventories, we must first translate its 2D topology into machine-readable string representations.
SMILES Derivation
The Simplified Molecular-Input Line-Entry System (SMILES) is constructed by mapping the molecule's connectivity:
-
Aliphatic Domain: The cyclohexyl ring (C1CCCCC1) is attached to a methylene bridge (C), yielding the cyclohexylmethyl moiety: C1CCCCC1C.
-
Aromatic Domain: The pyridine ring, substituted at the 4-position, is represented as c1ccncc1. Attached to a methylene bridge, it forms the pyridin-4-ylmethyl group: Cc1ccncc1.
-
Amine Linkage: A central secondary amine (N) bridges the two domains.
-
Assembly: Merging these fragments yields the canonical SMILES: C1CCCCC1CNCc1ccncc1 .
InChI and InChIKey Generation
The IUPAC International Chemical Identifier (InChI) provides a deterministic, layered representation of the molecule, eliminating the ambiguity sometimes found in SMILES parsing. The InChI string for this molecule is: InChI=1S/C13H20N2/c1-2-4-13(5-3-1)11-14-12-10-6-8-15-9-7-10/h6-9,13,14H,1-5,11-12H2
The InChIKey is generated by applying a SHA-256 cryptographic hash to the InChI string. Because this molecule lacks chiral centers (the cyclohexyl attachment is symmetric), the stereochemistry layer of the hash reflects a standard achiral skeleton.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | N-(cyclohexylmethyl)-1-(pyridin-4-yl)methanamine |
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| Canonical SMILES | C1CCCCC1CNCc1ccncc1 |
| InChI | InChI=1S/C13H20N2/c1-2-4-13(5-3-1)11-14-12-10-6-8-15-9-7-10/h6-9,13,14H,1-5,11-12H2 |
| Hydrogen Bond Donors | 1 (Secondary Amine N-H) |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) |
| Rotatable Bonds | 4 |
Synthesis Methodology: Direct Reductive Amination
The most efficient, high-yield route to synthesize this compound is the direct reductive amination of pyridine-4-carboxaldehyde with cyclohexylmethanamine.
Causality in Reagent Selection:
We utilize Sodium triacetoxyborohydride (
Self-Validating Protocol
-
Preparation: In an oven-dried flask under inert atmosphere (
), dissolve pyridine-4-carboxaldehyde (1.0 eq, 10 mmol) and cyclohexylmethanamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. -
Acidification: Add glacial acetic acid (1.0 eq). Mechanistic Insight: The acid serves a critical dual purpose. It accelerates the dehydration of the intermediate carbinolamine to form the Schiff base, and it protonates the resulting imine to form the highly electrophilic iminium ion—the actual species reduced by the borohydride.
-
Reduction: Cool the mixture to 0 °C. Add
(1.4 eq) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 4–6 hours. -
Validation (Self-Correction Check): Withdraw a 50
L aliquot, quench with saturated aqueous , and extract with ethyl acetate. Analyze via TLC (Eluent: DCM:MeOH 9:1). Validation Metric: The protocol is successful if the UV-active aldehyde spot ( ) disappears entirely, replaced by a highly polar, ninhydrin-positive spot ( ) corresponding to the secondary amine. If aldehyde persists, verify the pH; an overly basic environment prevents iminium formation. -
Workup: Quench the bulk reaction with saturated aqueous
(to neutralize acetic acid and break down borate complexes). Extract with dichloromethane ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Workflow of the direct reductive amination yielding the target secondary amine.
Pharmacological Relevance & Binding Kinetics
In medicinal chemistry, this molecule is frequently utilized as a modular ligand or a precursor for hyperbranched polycations . Its distinct structural domains map perfectly to common receptor binding pockets:
-
The Pyridine Ring: The
-hybridized nitrogen acts as a potent hydrogen bond acceptor. In kinase inhibitor design, this moiety is classically positioned to interact with the backbone amides of the kinase hinge region. -
The Secondary Amine: At physiological pH (~7.4), this amine (pKa
8.5–9.0) is predominantly protonated. It acts as an H-bond donor and can form critical salt bridges with acidic residues (Aspartate or Glutamate) within the active site. -
The Cyclohexyl Group: This bulky, aliphatic ring acts as a lipophilic shield. It is highly flexible and can adopt chair conformations to optimally fill deep hydrophobic pockets, driving binding affinity through extensive van der Waals interactions.
Logical mapping of the molecule's pharmacophores to receptor binding interactions.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Zhang, Q.-F., et al. (2018). Thiabicyclononane-Based Hyperbranched Polycations for Low-Dose Oligonucleotide Delivery. Chemistry of Materials - ACS Publications, 30(24), 8829–8838. URL:[Link]
Technical Guide: Chemical Safety & Handling of Pyridine-Cyclohexyl Amines
Executive Summary
Pyridine-cyclohexyl amines (e.g., N-cyclohexylpyridin-2-amine) represent a critical scaffold in medicinal chemistry, serving as ligands in organometallic catalysis and intermediates for kinase inhibitors and antihistamines. While often categorized generically alongside other secondary amines, their specific structural combination—a pi-deficient pyridine ring coupled with a lipophilic cyclohexyl group—creates a unique physicochemical and toxicological profile.
This guide moves beyond the standard Safety Data Sheet (SDS). It synthesizes regulatory data with practical, field-proven handling protocols to ensure scientific integrity and researcher safety.
Chemical Identity & Physicochemical Core
Understanding the physical state is the first step in risk mitigation. The lipophilicity introduced by the cyclohexyl group significantly alters the skin permeation profile compared to simple aminopyridines.
Representative Compound: N-Cyclohexylpyridin-2-amine CAS Registry Number: 15513-16-3 (Representative)
| Property | Value (Typical) | Implications for Handling |
| Molecular Formula | C₁₁H₁₆N₂ | -- |
| Molecular Weight | 176.26 g/mol | Non-volatile solid/oil; particulate risk. |
| Physical State | Off-white solid or viscous oil | Dust inhalation risk (solid); skin adhesion (oil). |
| Melting Point | 87–89 °C | Stable at RT; requires heating for melt-phase reactions. |
| pKa (Pyridine N) | ~6.8 | Weak base; incompatible with strong acids/oxidizers. |
| LogP | ~2.5 - 3.0 | High lipophilicity; rapid dermal absorption . |
Hazard Identification: The Mechanistic "Why"
Standard SDSs list hazards; this section explains the causality to drive compliance.
GHS Classification (Synthesized)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Toxicological Mechanisms
Researchers must understand that this scaffold combines two distinct toxophores:
-
Aminopyridine Moiety: Structurally similar to 4-aminopyridine (a potassium channel blocker). While N-substitution attenuates this effect, systemic absorption can still lead to neuroexcitatory effects (tremors, paresthesia).
-
Cyclohexylamine Metabolites: In vivo metabolism may cleave the amine, releasing cyclohexylamine, a known sympathomimetic agent with potential testicular toxicity in chronic high-dose models.
Critical Insight: The high LogP (lipophilicity) facilitates transport across the stratum corneum. Therefore, dermal exposure is the primary route of unseen toxicity , not just inhalation.
Self-Validating Handling Protocol
This protocol uses a "Check-Gate" system. You cannot proceed to the next step without validating the safety parameters of the current step.
Phase 1: Pre-Synthesis Validation
-
Gate 1 (Atmosphere): Verify reaction vessel is under inert atmosphere (Argon/Nitrogen). Amines readily absorb atmospheric CO₂ to form carbamates, altering stoichiometry and potentially pressurizing sealed vials upon heating.
-
Gate 2 (Quenching Plan): Prepare a neutralization bath (dilute HCl or citric acid) before opening the reagent bottle.
Phase 2: Active Handling Workflow
-
Step 1: Weighing must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood.
-
Step 2: Use Nitrile gloves (double-gloved) . Latex is permeable to lipophilic amines.
-
Step 3 (The Validation Step): After handling, wipe the outer glove of the dominant hand with a damp pH strip.
-
Result: If pH > 8, your technique caused contamination. Change gloves immediately and review transfer method.
-
Phase 3: Waste Disposal
-
Segregation: Do not mix with oxidizing acid waste (e.g., Nitric acid). Exothermic runaway is possible.
-
Labeling: Mark waste clearly as "Basic Organic Amine - Neurotoxic Potential."
Visualization: Safety Decision Matrix
The following diagram illustrates the logical flow for handling spills or exposure, integrating the specific hazards of pyridine-cyclohexyl amines.
Caption: Decision matrix for emergency response prioritizing rapid decontamination due to high lipophilic absorption rates.
Metabolic & Synthesis Pathway Context
Understanding how this molecule behaves in a reaction (or a biological system) aids in predicting by-products.
Caption: Synthesis origin and potential metabolic bioactivation pathways leading to toxic by-products.[3]
Storage & Stability
-
Hygroscopicity: Moderate. Store in a desiccator.
-
Air Sensitivity: Amines oxidize slowly to N-oxides or form carbamates with CO₂. Store under Argon for long-term (>1 month) stability.
-
Shelf Life: 24 months if stored at 2–8°C in amber glass (protect from light).
References
-
PubChem. (n.d.). Compound Summary: N-Cyclohexylpyridin-2-amine (CID 88295). National Library of Medicine. Retrieved October 25, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Pyridin-2-amine derivatives. Retrieved October 25, 2023, from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Aminopyridines. CDC. Retrieved October 25, 2023, from [Link]
Sources
Medicinal chemistry scaffolds containing pyridine and cyclohexane rings
From Flatland to Functional 3D Space: Strategic Integration of Heteroaromatic and Aliphatic Rings
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy compounds to those with higher fraction sp3 (Fsp3) character.[1] The Pyridine-Cyclohexane dyad represents a quintessential scaffold in this transition. It marries the electronic versatility of pyridine (a privileged heteroaromatic pharmacophore) with the structural rigidity and solubility-enhancing properties of cyclohexane (a lipophilic, aliphatic spacer).
This guide dissects the medicinal chemistry of this scaffold, focusing on structural rationale, synthetic access via late-stage functionalization, and optimization strategies for metabolic stability.
Structural Rationale & Pharmacophore Logic
The "Escape from Flatland" (Fsp3)
The correlation between clinical success and molecular complexity—specifically saturation—is well-documented.[1][2] Planar molecules (e.g., biphenyl systems) often suffer from poor solubility and high promiscuity due to non-specific
-
Pyridine: Acts as a bioisostere of benzene but introduces a dipole and a hydrogen bond acceptor (HBA) via the nitrogen lone pair (pKa ~5.2). This lowers LogP relative to benzene and enables specific electrostatic interactions in the binding pocket.
-
Cyclohexane: Increases Fsp3, disrupting planarity. Unlike flexible alkyl chains, the cyclohexane ring provides a "conformational lock," presenting substituents in defined axial or equatorial vectors.[3]
Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation .[4][5] Substituents prefer the equatorial position to minimize 1,3-diaxial interactions (A-value).
-
Design Tip: When linking pyridine to cyclohexane, the equatorial preference of the bulky heteroaryl group rigidifies the vector of the pyridine nitrogen, allowing precise positioning of the HBA relative to the protein target.
Metabolic Implications[6]
-
Pyridine: Susceptible to oxidation at the nitrogen (N-oxide formation) or nucleophilic attack. However, it is generally more metabolically stable than electron-rich phenyl rings prone to epoxidation.
-
Cyclohexane: The primary metabolic liability is hydroxylation at the C3 or C4 position by CYP450 isoforms.
-
Mitigation: Blocking metabolic "soft spots" on the cyclohexane ring with fluorine or methyl groups (gem-dimethyl) can significantly extend half-life (
).
-
Visualization: Strategic Design Workflow
The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.
Caption: Decision logic transforming a planar hit into a 3D lead using the Pyridine-Cyclohexane scaffold.
Synthetic Methodologies
Constructing the Pyridine-Cyclohexane bond requires overcoming the sp2-sp3 coupling barrier. Three primary routes exist:
Traditional Approaches
-
Hydrogenation: Reduction of a phenyl-pyridine precursor.
-
Pros: Scalable, cheap.
-
Cons: Poor chemoselectivity (often reduces the pyridine ring to piperidine unless specific catalysts like Rh/C are used under controlled pH).
-
-
Suzuki-Miyaura Coupling: Coupling Pyridyl-halides with Cyclohexyl-boronic acids.
-
Pros: Predictable.
-
Cons:
-hydride elimination of the sp3 organometallic intermediate is a major side reaction. Requires specialized ligands (e.g., Buchwald ligands like RuPhos).
-
Modern Approach: The Minisci Reaction
The most "field-proven" method for late-stage functionalization is the Minisci Reaction (radical alkylation). It allows the direct attachment of a cyclohexane ring (generated from a carboxylic acid or halide) onto an electron-deficient pyridine core.
Advantages:
-
Direct C-H Functionalization: No need for pre-functionalized pyridine halides.[6]
-
Late-Stage Utility: Can be applied to complex drug molecules.
-
Regioselectivity: Radicals preferentially attack the electron-deficient C2 and C4 positions of the protonated pyridine.
Detailed Protocol: Photoredox Minisci Alkylation
This protocol describes the synthesis of 2-cyclohexyl-4-(trifluoromethyl)pyridine via oxidative decarboxylation. This method utilizes visible light photoredox catalysis, a standard in modern high-throughput medicinal chemistry labs.
Reagents & Equipment
-
Substrate: 4-(Trifluoromethyl)pyridine (1.0 equiv)
-
Radical Precursor: Cyclohexanecarboxylic acid (1.5 equiv)
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)
-
Oxidant: Ammonium persulfate ((NH4)2S2O8) (1.5 equiv)
-
Solvent: DMSO:H2O (4:1 ratio) - Critical for radical lifetime
-
Acid: TFA (1.0 equiv) - Protonates pyridine to activate it
-
Light Source: Blue LED (450 nm, Kessil or equivalent)
Step-by-Step Methodology
-
Preparation: In an 8 mL reaction vial equipped with a magnetic stir bar, add the Photocatalyst (1 mol%) and Cyclohexanecarboxylic acid (1.5 equiv).
-
Substrate Addition: Add 4-(Trifluoromethyl)pyridine (1.0 equiv) followed by the solvent mixture (DMSO:H2O).
-
Activation: Add TFA (1.0 equiv). Note: The solution may warm slightly due to exotherm.
-
Oxidant Addition: Add (NH4)2S2O8 (1.5 equiv) in one portion.
-
Deoxygenation: Sparge the solution with Nitrogen or Argon for 5 minutes. Critical: Oxygen quenches the triplet state of the photocatalyst.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 2-5 cm distance) with vigorous stirring for 12–18 hours. Fan cooling is recommended to maintain ambient temperature.
-
Work-up:
-
Dilute reaction mixture with Ethyl Acetate (EtOAc) and saturated NaHCO3 (to neutralize TFA).
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The alkylation typically occurs at the C2 position due to electronic activation.
Mechanism Visualization
Caption: Photoredox Minisci cycle: Radical generation via oxidative decarboxylation and addition to pyridine.
Key Data Comparison
The following table highlights the physicochemical shift when moving from a biphenyl system to a pyridine-cyclohexane system (simulated data based on standard SAR trends).
| Property | Biphenyl Scaffold | Pyridine-Cyclohexane Scaffold | Impact on Drug Design |
| Hybridization | sp2-sp2 (Planar) | sp2-sp3 (3D) | Improved solubility; "Escape from Flatland". |
| LogP (Lipophilicity) | High (~4.0 - 5.0) | Moderate (~2.5 - 3.5) | Reduced non-specific binding; better bioavailability. |
| Solubility (aq) | Low (< 10 µM) | Moderate (> 50 µM) | Pyridine N adds polarity; sp3 character disrupts crystal lattice. |
| Metabolic Stability | High (unless substituted) | Moderate | Cyclohexane requires blocking (F, Me) to prevent hydroxylation. |
| Target Interaction | Hydrophobic / | H-Bond Acceptor + Shape | Pyridine N acts as a specific anchor point. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm.
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 4. 2.12 Conformations of Cyclohexane – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
Modulating Nitrogen Basicity in Drug Design: A Technical Guide to Pyridine vs. Secondary Amines
Executive Summary
In medicinal chemistry, the modulation of nitrogen basicity is a critical lever for optimizing the physicochemical profile of a drug candidate.[1][2] The structural transition from a secondary amine (e.g., piperidine) to a pyridine represents a fundamental "bioisosteric shift" used to lower pKa, reduce ionization at physiological pH, and improve membrane permeability.
This guide provides a rigorous technical analysis of the electronic origins of these pKa differences, their impact on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, and the gold-standard experimental protocols for their determination.
Part 1: Electronic Fundamentals & Mechanistic Logic
The profound difference in basicity between pyridine and secondary amines is not driven by resonance delocalization of the lone pair, but by orbital hybridization .[3]
The Hybridization Effect
Basicity is a measure of the stability of the electron lone pair; the more stable (lower energy) the lone pair, the less likely it is to accept a proton.
-
Secondary Amine (e.g., Piperidine): The nitrogen is
hybridized.[4][5] The lone pair resides in an orbital.[6]-
s-character: 25% (
). -
Result: The orbital is elongated and extends further from the nucleus. The electrons are less tightly held by the effective nuclear charge, making them highly available for protonation.
-
Typical pKa: ~10.0 – 11.0.[7]
-
-
Pyridine Nitrogen: The nitrogen is
hybridized.[4][8][9][10] The lone pair resides in an orbital that is orthogonal (perpendicular) to the aromatic -system.[4][8]
Critical Distinction: Unlike pyrrole, where the lone pair is lost to the aromatic sextet (rendering it non-basic), the pyridine lone pair is in the plane of the ring and not involved in aromaticity. It remains basic, but significantly less so than an aliphatic amine.
Visualizing the Mechanism
The following diagram illustrates the causal relationship between hybridization, electron confinement, and resulting basicity.
Figure 1: Comparative mechanistic flow of nitrogen basicity driven by orbital hybridization.
Part 2: Medicinal Chemistry Implications (The "pKa Cliff")
The shift from pKa ~11 to pKa ~5 has drastic consequences for a molecule's behavior in the biological environment (pH 7.4).
Ionization State at Physiological pH
Using the Henderson-Hasselbalch equation:
-
Secondary Amine (pKa 11.0): At pH 7.4, the [Base]/[Acid] ratio is
. The molecule is 99.9% ionized (cationic) .-
Pros: High aqueous solubility.
-
Cons: Poor passive membrane permeability (LogD is low); high risk of hERG channel binding (cation-pi interactions); high risk of lysosomal trapping (phospholipidosis).
-
-
Pyridine (pKa 5.2): At pH 7.4, the [Base]/[Acid] ratio is
. The molecule is 99% neutral .-
Pros: High passive permeability (LogD
LogP); reduced hERG liability. -
Cons: Lower aqueous solubility (may require salt formation or formulation aids).
-
Comparative Data Table
The following table summarizes the pKa shifts observed when modifying the nitrogen environment.
| Compound Class | Representative Structure | Hybridization | Electronic Effect | Typical pKa (Conj. Acid) |
| Secondary Amine | Piperidine | Inductive donation from alkyl ring | 11.2 | |
| Ether-Amine | Morpholine | Inductive withdrawal (-I) by Oxygen | 8.4 | |
| Pyridine | Pyridine | High s-character (33%) | 5.2 | |
| EWG-Pyridine | 2-Chloropyridine | Inductive withdrawal by Cl | 0.5 | |
| EDG-Pyridine | 4-Dimethylaminopyridine (DMAP) | Resonance donation (+M) into ring | 9.2 | |
| Nitrile | Acetonitrile | Very high s-character (50%) | -10.0 |
Part 3: Experimental Protocol (Potentiometric Titration)
While computational predictions are useful, Potentiometric Titration remains the gold standard for pKa determination in drug discovery due to its high accuracy (
Principle
The method measures the change in pH of a solution containing the analyte as a strong acid (HCl) or base (KOH) is added. The pKa is derived from the inflection point of the titration curve (buffer region).[11]
Standard Operating Procedure (SOP)
Reagents:
-
Titrant: 0.1 M KOH (Carbonate-free, standardized).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Solvent: Carbonate-free Deionized Water (degassed). Note: For insoluble drugs, use Methanol/Water co-solvent and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation.
Equipment:
-
Automated Titrator (e.g., Sirius T3 or Mettler Toledo).
-
Double-junction pH electrode.
-
Inert gas line (Argon or Nitrogen).
Workflow:
-
System Calibration: Perform a "blank" titration (HCl vs. KOH) to determine the exact electrode slope and standard potential (
). This corrects for electrode aging and temperature. -
Sample Preparation: Weigh 1–5 mg of the compound. Dissolve in 20 mL of 0.15 M KCl solution.
-
Acidic Start: If the compound is a base (pyridine), add excess standardized HCl to fully protonate it (starting pH ~2.0).
-
-
Inert Environment: Purge the sample cup with Argon for 5 minutes to remove dissolved
(which forms carbonic acid and skews results). Maintain an Argon blanket during titration. -
Titration: Add 0.1 M KOH in small increments (e.g., 5-10
L). Allow pH to stabilize (drift < 0.5 mV/sec) before the next addition. Continue until pH reaches ~12.0. -
Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot method to calculate
(average number of bound protons) and solve for pKa.
Experimental Logic Diagram
Figure 2: Self-validating workflow for potentiometric pKa determination.
References
-
Manallack, D. T. (2007).[12] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[13] Link
-
Manallack, D. T., et al. (2013).[2] The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42, 485-496.[14] Link
-
IUPAC. (2006). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry, 78(3), 663-675.[1] Link
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience. (Standard text for potentiometric titration methodology).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
- 1. ijirss.com [ijirss.com]
- 2. drughunter.com [drughunter.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Compare the basicity of pyridine and piperidine. Which compound is more .. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Welcome to Chem Zipper.com......: Pyridine is almost 1 million times less basic than piperidine? Why? [chemzipper.com]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. The pK(a) Distribution of Drugs: Application to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Sourcing and Qualification of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine: A Technical Guide for Researchers
Abstract
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the sourcing, qualification, and handling of the chemical intermediate, (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine (CAS No. 931992-77-7). As a niche secondary amine containing both cyclohexyl and pyridinyl moieties, its procurement and validation require careful consideration. This document outlines commercial availability, provides a plausible synthetic pathway to anticipate potential impurities, details a robust workflow for quality control and identity verification, and summarizes critical safety and handling protocols. The objective is to equip researchers with the necessary information to confidently source and utilize this compound in their research and development endeavors.
Introduction and Chemical Profile
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine is a secondary amine with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol .[1] Its structure incorporates a flexible cyclohexylmethyl group and a polar, aromatic pyridin-4-ylmethyl group. This combination of lipophilic and aromatic, basic functionalities makes it a potentially useful building block in medicinal chemistry and material science. Given its specific structure, it is not a widely available commodity chemical and is primarily sourced from specialized chemical suppliers.
Chemical Profile:
-
IUPAC Name: (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
-
CAS Number: 931992-77-7[1]
-
Molecular Formula: C₁₃H₂₀N₂[1]
-
Molecular Weight: 204.31[1]
-
SMILES: C1(CNCC2CCCCC2)=CC=NC=C1[1]
Commercial Availability and Sourcing
Procuring specialized reagents like (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine requires identifying suppliers that either maintain it in stock or offer reliable custom synthesis services. Our investigation has identified a primary commercial source and highlights the broader availability of custom synthesis options.
Identified Stock Suppliers
A key aspect of project planning is identifying a reliable source with transparent specifications. As of the date of this guide, the following supplier has been identified as listing this specific compound.
| Supplier | Product Code | CAS Number | Purity Specification | Storage | Notes |
| ChemScene | CS-0258761 | 931992-77-7 | ≥95% | Sealed in dry, 2-8°C | Offers services including custom synthesis and commercial production.[1] |
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) prior to purchase to verify purity and identity.
Custom Synthesis Providers
For larger quantities, higher purity requirements, or if stock availability changes, engaging a custom synthesis provider is a standard industry practice. Many chemical suppliers, including ChemScene and others like BOC Sciences, offer bespoke synthesis services.[1][2] When pursuing this route, it is crucial to establish a clear synthesis and purification plan, define analytical specifications for the final product, and agree on a timeline and reporting structure.
The overall workflow for procuring this reagent can be visualized as follows:
Caption: Plausible synthesis via reductive amination.
Common Reagents and Potential Impurities
-
Reducing Agents: Mild hydride reagents are necessary to reduce the imine without affecting the pyridine ring or the aldehyde starting material. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). [3]Pyridine-borane complexes are also effective. [4][5]* Potential Impurities:
-
Unreacted Starting Materials: Residual cyclohexanecarboxaldehyde or pyridin-4-ylmethanamine.
-
Over-alkylation Products: While less common with this specific reaction, tertiary amines could potentially form.
-
Reducing Agent Byproducts: Borate salts and other residues from the reducing agent.
-
Solvent Residues: Dichloroethane (DCE), methanol, or other reaction solvents. [3]
-
Quality Control and Identity Verification Protocol
Even when a CoA is provided, it is best practice to perform in-house analytical verification. This ensures the material's integrity after shipping and confirms its suitability for the intended experiments.
Recommended Analytical Methods
| Technique | Purpose | Expected Results |
| ¹H NMR | Identity & Purity | Confirm presence of all proton signals (cyclohexyl, pyridinyl, methylene bridges) with correct integration and splitting patterns. Assess purity by identifying any unexpected signals. |
| ¹³C NMR | Identity | Confirm the presence of the correct number of carbon signals corresponding to the structure. |
| LC-MS | Purity & Mass Verification | Determine purity by peak area percentage (e.g., at 254 nm) and confirm the molecular weight by identifying the [M+H]⁺ ion (expected m/z = 205.17). |
| FTIR | Functional Group ID | Confirm presence of N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C-H stretches (aliphatic and aromatic), and C=N/C=C stretches (pyridine ring, ~1600-1400 cm⁻¹). |
Example Protocol: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh 5-10 mg of the supplied (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine into an NMR tube.
-
Solvation: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis (Predicted ¹H NMR): While a specific spectrum is not publicly available, analysis of the structure and similar compounds suggests the following characteristic signals:
-
Pyridinyl Protons: Two sets of doublets in the aromatic region (~8.5 ppm and ~7.2 ppm).
-
Methylene Protons: Two distinct singlets or sharp peaks for the two CH₂ groups adjacent to the nitrogen (~3.7 ppm and ~2.4 ppm).
-
Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (~0.8-1.8 ppm).
-
Amine Proton (N-H): A broad singlet that may be difficult to observe or exchange with water.
-
Reference: The related N-benzylcyclohexanamine shows characteristic signals for the CH₂-N group and the cyclohexyl protons, providing a useful comparison for peak locations and complexity. [6][7]
-
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The target molecule belongs to the alkyl pyridine derivative family.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles. [8][9]* Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. [5][8]* Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. [9]Prevent the build-up of electrostatic charge and keep away from ignition sources, as pyridine derivatives can be flammable. [5][10]* Storage: As recommended by the supplier, store the compound in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C. [1]* Spills: In the event of a spill, absorb with a non-combustible material like sand or vermiculite and dispose of according to local regulations. [5]
Conclusion
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine is a specialized chemical building block available from a limited number of commercial suppliers, with custom synthesis being a viable alternative for specific needs. This guide provides a framework for its procurement and use, emphasizing the importance of supplier verification and independent quality control. By understanding the compound's likely synthetic origins, researchers can better anticipate impurities. Adherence to the described analytical verification and safety protocols will ensure the integrity of experimental results and maintain a safe laboratory environment.
References
-
Synple Chem. Application Note – Reductive Amination. Available from: [Link]
-
The Good Scents Company. cyclohexyl methyl pyrazine, 28217-92-7. Available from: [Link]
-
PubChem. Benzenemethanamine, N-cyclohexyl-. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Available from: [Link]
-
MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available from: [Link]
-
Pelter, A., et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available from: [Link]
-
PubChem. Cyclohexyl(pyridin-4-ylmethyl)azanium. National Center for Biotechnology Information. Available from: [Link]
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available from: [Link]
-
SpectraBase. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. cyclohexyl methyl pyrazine, 28217-92-7 [thegoodscentscompany.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Benzenemethanamine, N-cyclohexyl- | C13H19N | CID 204463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrabase.com [spectrabase.com]
- 10. [2-(4-methylcyclohexyl)ethyl][(pyridin-4-yl)methyl]amine | 1407068-92-1 [sigmaaldrich.com]
Methodological & Application
Protocol for coupling cyclohexanecarbaldehyde with pyridin-4-ylmethanamine
Coupling Cyclohexanecarbaldehyde with Pyridin-4-ylmethanamine
Executive Summary
This application note details the optimized protocol for the reductive amination of cyclohexanecarbaldehyde with pyridin-4-ylmethanamine (4-picolylamine). This reaction couples a sterically moderate aliphatic aldehyde with a basic, primary heteroaromatic amine to form a secondary amine scaffold common in kinase inhibitors and GPCR ligands.
While reductive amination is a staple transformation, this specific pairing presents unique challenges:
-
Basicity: The pyridine nitrogen can interfere with Lewis acidic reducing agents or alter pH-dependent imine equilibria.
-
Dialkylation: Primary amines reacting with aldehydes carry a risk of over-alkylation (formation of tertiary amines).
We present two validated methods: a Direct One-Pot Protocol (Method A) using Sodium Triacetoxyborohydride (STAB) for general efficiency, and a Stepwise Protocol (Method B) using Sodium Borohydride (NaBH₄) for cases where dialkylation is persistent.
Reaction Mechanism & Strategy
The reaction proceeds via the reversible formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The imine is then selectively reduced to the secondary amine.
Critical Mechanistic Insight: The success of this reaction relies on the relative rates of reduction. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is less basic and sterically bulkier than NaBH₄. It reduces the protonated imine (iminium ion) much faster than it reduces the parent aldehyde. Acetic acid (AcOH) is added to catalyze the dehydration step and ensure the imine exists as the reducible iminium species.
Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical iminium reduction step.
Experimental Protocols
Method A: Direct STAB Protocol (Recommended)
Best for: Routine synthesis, high throughput, and minimizing handling time.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Cyclohexanecarbaldehyde | 1.0 | Electrophile |
| Pyridin-4-ylmethanamine | 1.0 - 1.1 | Nucleophile (Slight excess ensures aldehyde consumption) |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst / pH Control |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M - 0.2 M Concentration |
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve Pyridin-4-ylmethanamine (1.05 equiv) in DCE (concentration ~0.2 M).
-
Activation: Add Cyclohexanecarbaldehyde (1.0 equiv) followed immediately by Acetic Acid (1.0 equiv).
-
Note: Stir for 15–30 minutes at room temperature. This "pre-mix" allows the imine equilibrium to establish before the reducing agent is introduced, minimizing direct aldehyde reduction.
-
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur. Ensure the vessel is vented (e.g., needle in septum) if sealed.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Check by LCMS or TLC. Look for the disappearance of the aldehyde. The imine intermediate may be visible if reduction is slow, but STAB usually clears it rapidly.
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
Method B: Stepwise NaBH₄ Protocol (Alternative)
Best for: Cases where dialkylation (tertiary amine formation) is observed or if STAB is unavailable.
-
Imine Formation: Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (MeOH) . Add anhydrous MgSO₄ (2.0 equiv) to absorb water and drive the equilibrium. Stir for 2–4 hours or overnight.
-
Filtration (Optional): Filter off MgSO₄ if the slurry is thick, though often reduction can proceed in its presence.
-
Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH₄) (1.0 equiv) portion-wise.
-
Note: NaBH₄ is a stronger reductant. We form the imine first to ensure the aldehyde is gone before adding the hydride, preventing the formation of cyclohexylmethanol.
-
-
Workup: After 1 hour, quench with water/NaHCO₃ and extract.
Purification Strategy
The presence of the pyridine ring allows for a highly specific Acid-Base Extraction which can often eliminate the need for chromatography.
Acid-Base Extraction Workflow
Figure 2: Acid-Base extraction protocol exploiting the basicity of the pyridine and secondary amine.
Chromatography Notes: If extraction is insufficient, use Silica Gel Flash Chromatography.
-
Eluent: DCM : Methanol : NH₄OH (95 : 4.5 : 0.5).
-
Reasoning: The ammonium hydroxide is critical to deprotonate the silica silanols, preventing the basic pyridine/amine product from streaking or sticking irreversibly to the column.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB reagent. | STAB is moisture sensitive.[1] Use fresh reagent and anhydrous DCE. |
| Dialkylation (Tertiary Amine) | Amine is too nucleophilic; Aldehyde excess. | Switch to Method B (Stepwise). Ensure Amine is in slight excess (1.1 equiv), not the aldehyde. |
| Alcohol Byproduct | Direct reduction of aldehyde.[2] | Increase "pre-mix" time (Step 2) to 1 hour. Ensure AcOH is present to accelerate imine formation. |
| Product stuck on Column | Interaction with acidic silica. | Pre-wash column with 1% Et₃N in Hexanes or use NH₄OH in the eluent (as described above). |
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
[Link]
-
-
Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: Sodium Triacetoxyborohydride (STAB)."
-
[Link]
-
-
BenchChem. (2025).[6] "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy."
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. scilit.com [scilit.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Using (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine as a drug discovery intermediate
Application Note: (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine as a Drug Discovery Intermediate
Executive Summary
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine (CAS: 931992-77-7) is a versatile secondary amine building block widely utilized in medicinal chemistry. Its structure combines a lipophilic,
This guide details the strategic application of this intermediate, focusing on its use in modulating physicochemical properties (LogP, TPSA) and providing robust protocols for its incorporation into diversity-oriented libraries.
Chemical Profile & Properties[1][2][3][4][5][6]
Table 1: Physicochemical Specifications
| Property | Value | Relevance |
| IUPAC Name | N-(Cyclohexylmethyl)-1-(pyridin-4-yl)methanamine | Official nomenclature |
| CAS Number | 931992-77-7 | Identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 204.31 g/mol | Fragment space (<300 Da) |
| cLogP | ~2.75 | Lipophilicity balance |
| TPSA | 24.9 Ų | Membrane permeability |
| pKa (Calc) | ~5.2 (Pyridine), ~9.8 (Amine) | Ionization state at pH 7.4 |
Strategic Utility in Drug Design
The value of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine lies in its ability to simultaneously address three common medicinal chemistry challenges:
-
Solubility & Metabolic Stability (
): The cyclohexyl group introduces three-dimensionality ( character) without the metabolic liabilities often associated with flat aromatic rings (e.g., phenyl). Increasing the fraction of carbons ( ) is correlated with improved clinical success rates. -
Interaction Vectors:
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA) or a monodentate ligand for metalloenzymes (e.g., Zinc in MMPs or Heme in CYP inhibition studies).
-
Secondary Amine: Serves as a nucleophilic handle for rapid diversification (Amides, Ureas, Sulfonamides) or as a protonatable center to improve aqueous solubility.
-
-
Linker Flexibility: The methylene bridges provide rotational freedom, allowing the terminal rings to adopt optimal orientations within a binding pocket.
Visualization: Structural Pharmacophore
The following diagram illustrates the functional zones of the molecule and its potential binding interactions.
Caption: Pharmacophore map highlighting the polar pyridine domain and the lipophilic cyclohexyl domain linked by the reactive amine.[1][2][3][4][5]
Experimental Protocols
Protocol A: In-Situ Synthesis (Reductive Amination)
Use this protocol if the building block is not available commercially or if a derivative is required.
Reaction: Cyclohexanemethylamine + Pyridine-4-carboxaldehyde
-
Reagents:
-
Cyclohexanemethylamine (1.0 equiv)
-
Pyridine-4-carboxaldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DCM (Dichloromethane) or DCE (1,2-Dichloroethane)
-
Acetic Acid (catalytic, 1-2 drops)
-
-
Procedure:
-
Dissolve the aldehyde and amine in DCM (0.1 M concentration).
-
Add Acetic Acid and stir at Room Temperature (RT) for 30 minutes to form the imine intermediate.
-
Add STAB in one portion.
-
Stir at RT for 4–16 hours (monitor by LCMS).
-
Quench: Add saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (DCM:MeOH 95:5 + 1%
) is usually required to remove unreacted amine.
-
Protocol B: Library Synthesis - Amide Coupling
Standard procedure for coupling the secondary amine to a carboxylic acid scaffold (R-COOH).
-
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine (1.2 equiv)[2]
-
HATU (1.2 equiv)
-
DIEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Dimethylformamide) (anhydrous)
-
-
Step-by-Step:
-
Activation: In a vial, dissolve the Carboxylic Acid and HATU in DMF. Add DIEA and stir for 5 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add the amine (dissolved in minimal DMF) to the activated acid mixture.
-
Reaction: Stir at RT for 2–12 hours.
-
Validation: Check LCMS for mass
.
-
-
Work-up (High Throughput):
-
Evaporate DMF (Genevac or N2 stream).
-
Redissolve in DMSO/MeOH (1:1).
-
Purification: Prep-HPLC (Reverse Phase, C18). Use a basic modifier (
or ) in the mobile phase to keep the pyridine deprotonated and improve peak shape.
-
Protocol C: Purification via SCX Cartridge
Essential for removing non-basic impurities from the reaction mixture.
-
Conditioning: Wash a Strong Cation Exchange (SCX) cartridge with MeOH followed by DCM.
-
Loading: Dissolve the crude reaction mixture in DCM/MeOH (1:1) and load onto the cartridge.
-
Washing: Elute with MeOH (3 column volumes) to remove non-basic impurities (unreacted acids, neutrals).
-
Elution: Elute the product with 2M
in MeOH. The basic pyridine and secondary amine will release from the sulfonic acid resin. -
Concentration: Evaporate the ammoniacal methanol to yield the clean free base.
Synthetic Workflow Diagram
The following flowchart visualizes the decision tree for using this intermediate in library generation.
Caption: Synthetic workflow for diversifying the secondary amine scaffold into Amides, Sulfonamides, and Ureas.
Storage and Stability
-
Physical State: Typically a viscous oil or low-melting solid.
-
Salt Forms: Often stored as the Dihydrochloride (
) salt for improved stability and ease of handling. -
Hygroscopicity: The HCl salt is hygroscopic; store in a desiccator.
-
Oxidation: The secondary amine is susceptible to slow oxidation; store under Nitrogen or Argon at -20°C for long-term storage.
References
-
ChemScene. (2023). (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine Product Data. Retrieved from
-
BLD Pharm. (2023). N-(Pyridin-4-ylmethyl)cyclohexanamine and derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). ResearchGate. Retrieved from
-
Santa Cruz Biotechnology. (2023). Cyclohexyl-(3-methyl-pyridin-2-yl)-amine and analogs. Retrieved from
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. (1R,2R)-2-(Pyridin-4-ylmethylamino)cyclohexanaminium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparation of kinase inhibitors using pyridine-amine linkers
The Pyridine-Amine Hinge Binder Motif
Introduction: The Structural Imperative
In the design of ATP-competitive kinase inhibitors, the "hinge region" of the kinase domain is the primary anchor point.[1] The pyridine-amine motif is a privileged scaffold because it mimics the hydrogen-bonding pattern of the adenine ring of ATP.
For a medicinal chemist, the structural goal is precise:
-
Acceptor (A): The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the "Gatekeeper + 3" residue.
-
Donor (D): The exocyclic amine (NH) donates a hydrogen bond to the backbone carbonyl oxygen of the "Gatekeeper + 1" residue.
This D-A motif provides the necessary binding affinity (typically low nanomolar), while the substituents on the amine and pyridine ring vector into the solvent front or the hydrophobic back-pocket to tune selectivity and physicochemical properties.
Visualizing the Interaction
The following diagram illustrates the critical hydrogen bonding network required for potency.[2]
Figure 1: Canonical binding mode of the pyridine-amine scaffold within the ATP-binding pocket.
Strategic Disconnection: vs. Buchwald-Hartwig
The synthesis of this motif hinges on forming the C–N bond between the pyridine core and the amine tail. The choice of method is dictated by the electronics of the pyridine ring.
Method A: Nucleophilic Aromatic Substitution (
)[3][4]
-
Applicability: Electron-deficient pyridines (e.g., substituted with
, , , or multiple halogens).[3] -
Mechanism: Addition-Elimination via a Meisenheimer complex.[3]
-
Cons: Fails with electron-neutral or electron-rich pyridines; often requires high temperatures (
C) which can degrade sensitive amine tails.[3]
Method B: Buchwald-Hartwig Cross-Coupling[3][6]
-
Applicability: Electron-neutral or electron-rich pyridines; hindered amines; late-stage functionalization.[3]
-
Mechanism: Pd-catalyzed cycle (Oxidative Addition
Ligand Exchange Reductive Elimination).[3][6] -
Pros: Works under mild conditions (
C), high tolerance for functional groups, essential for "unactivated" substrates. -
Cons: Requires expensive catalysts/ligands; necessitates rigorous metal scavenging.[3]
Decision Matrix:
If the pyridine has a strong Electron Withdrawing Group (EWG) at C3/C5
Master Protocol: Pd-Catalyzed C–N Coupling
This protocol describes the coupling of a 2-chloropyridine with a functionalized aniline using a third-generation Buchwald precatalyst.[3] This system is chosen for its air stability and rapid activation.[3]
Materials
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Nucleophile: Aniline derivative (1.2 equiv)[3]
-
Catalyst: XPhos Pd G3 (2–5 mol%)[3]
-
Why: XPhos provides steric bulk to facilitate reductive elimination and electron richness to speed up oxidative addition of the aryl chloride.
-
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv)[3]-
Note: Use
for base-sensitive substrates; NaOtBu for faster rates on robust substrates.[3]
-
-
Solvent: 1,4-Dioxane (anhydrous, degassed)[3]
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): In a glovebox or under active
flow, charge a reaction vial with the 2-chloropyridine (1.0 mmol), aniline (1.2 mmol), (2.0 mmol), and XPhos Pd G3 (0.03 mmol).-
Critical: If using a non-G3 catalyst (e.g.,
+ Ligand), premix the metal and ligand in solvent for 10 mins at C before adding to the reaction to ensure active species formation.
-
-
Degassing: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Sparge the solvent with nitrogen for 5 minutes before addition, or seal the vial and purge the headspace for 2 minutes.
-
Why: Oxygen poisons the Pd(0) species and oxidizes the phosphine ligand to phosphine oxide (inactive).
-
-
Reaction: Seal the vial with a crimp cap (Teflon-lined). Heat the block to
C. Stir vigorously (800 rpm).-
Monitoring: Check LCMS at 2 hours. If conversion is
, add another 2 mol% catalyst.[3]
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and palladium black. Wash the pad with EtOAc.
-
Validation: Concentrate the filtrate. Analyze crude NMR. Look for the disappearance of the characteristic C-Cl pyridine shifts and the appearance of the NH exchangeable proton (typically broad singlet,
8.0–9.5 ppm).
Protocol: Palladium Scavenging (Crucial for Assays)
Kinase assays are sensitive to heavy metals.[3] Residual palladium can act as a promiscuous inhibitor or cause assay interference.[3] Standard flash chromatography is rarely sufficient to remove Pd to <10 ppm.
Scavenging Workflow
-
Dissolution: Dissolve the crude oil from the workup in THF or MeOH (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin.[3]
-
Loading: Add 5–10 equivalents relative to the initial Pd loading (not the substrate).
-
Example: If you used 0.05 mmol Pd, add 0.5 mmol capacity of resin.[3]
-
-
Incubation: Stir at
C for 4 hours or room temperature overnight. -
Filtration: Filter through a 0.45
m PTFE syringe filter or a fine frit. -
Verification: The filtrate is now ready for final HPLC purification.
Data: Scavenger Efficiency
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) |
| Flash Column Only | 1200 | 450 | 5% |
| Celite Filtration | 1200 | 800 | 2% |
| SiliaMetS Thiol | 1200 | < 5 | 3% |
| Activated Carbon | 1200 | 50 | 15% |
Troubleshooting & Optimization
If the reaction fails, use this self-validating checklist:
-
"The Black Mirror": Did the reaction turn black immediately?
-
No Conversion (Starting Material Intact):
-
Protodehalogenation (Pyridine-H formed):
Synthetic Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis of pyridine-amine kinase inhibitors.
References
-
Traxler, P., et al. (2001).[3] Protein tyrosine kinase inhibitors in cancer treatment. Medicinal Research Reviews. Link
-
Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Garrett, C. E., & Prasad, K. (2004).[3] The art of meeting palladium specifications in active pharmaceutical ingredients. Advanced Synthesis & Catalysis. Link[3]
-
Roughley, S. D., & Jordan, A. M. (2011).[3] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link[3]
-
BOC Sciences. (2025).[3] Kinase Hinge Binders Library Design.
Sources
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. youtube.com [youtube.com]
Alkylation of Pyridin-4-ylmethanamine: A Comprehensive Guide to Reaction Conditions and Protocols
Introduction
Pyridin-4-ylmethanamine, also known as 4-(aminomethyl)pyridine or 4-picolylamine, is a pivotal building block in the synthesis of a multitude of compounds in the pharmaceutical and agrochemical industries. Its structure, featuring a primary aminomethyl group attached to a pyridine ring, offers a versatile handle for the introduction of various substituents. The N-alkylation of the primary amine is a fundamental transformation that allows for the generation of diverse secondary and tertiary amines, which are key intermediates in the development of novel bioactive molecules.
This technical guide provides an in-depth exploration of the reaction conditions for the alkylation of pyridin-4-ylmethanamine. We will delve into the two most prevalent and effective methodologies: direct N-alkylation with alkyl halides and reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the choice of reagents and conditions to ensure successful and selective synthesis.
Chemoselectivity: The Primary Amine vs. The Pyridine Nitrogen
A critical consideration in the alkylation of pyridin-4-ylmethanamine is the presence of two nucleophilic nitrogen atoms: the exocyclic primary amine and the endocyclic pyridine nitrogen. The primary amine is generally more nucleophilic than the pyridine nitrogen. This difference in nucleophilicity allows for selective alkylation at the primary amine under appropriate conditions. However, forcing conditions or the use of highly reactive alkylating agents can lead to the formation of the quaternary pyridinium salt, a common side reaction in pyridine chemistry.[1] Careful control of stoichiometry and reaction temperature is therefore crucial to favor the desired N-alkylation of the aminomethyl group.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation via an SN2 reaction is a straightforward approach for the synthesis of N-alkylated pyridin-4-ylmethanamines. This method involves the reaction of pyridin-4-ylmethanamine with an alkyl halide in the presence of a base.
Causality Behind Experimental Choices
-
Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability and are commonly used. The use of an excess of the amine relative to the alkylating agent can help to minimize dialkylation.[2]
-
Base: A base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred due to their ease of handling and removal after the reaction. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic amine relatively unencumbered.[3]
-
Temperature: The reaction temperature is a critical parameter to control both the reaction rate and selectivity. Moderate temperatures (room temperature to 60-80 °C) are typically sufficient. Higher temperatures can increase the rate of reaction but may also promote side reactions, including dialkylation and quaternization of the pyridine nitrogen.
-
Additives: A catalytic amount of potassium iodide (KI) can be added when using alkyl chlorides or bromides to enhance their reactivity through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
Controlling Overalkylation
A common challenge in the direct alkylation of primary amines is overalkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. To favor mono-alkylation, several strategies can be employed:
-
Stoichiometry: Using a significant excess of pyridin-4-ylmethanamine compared to the alkylating agent statistically favors the reaction of the alkyl halide with the more abundant primary amine.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the mono-alkylated product, reducing its chances of competing with the starting material for the remaining alkyl halide.
Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide
Materials:
-
Pyridin-4-ylmethanamine
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Potassium iodide (KI), catalytic amount
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridin-4-ylmethanamine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the amine (concentration of ~0.5 M).
-
Add finely powdered potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq) to the stirred solution.
-
Slowly add the alkyl bromide (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
| Parameter | Condition | Rationale |
| Amine:Alkyl Halide Ratio | 1 : 1.1 | A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine. |
| Base | K₂CO₃ (2.0 eq) | Mild inorganic base, easy to remove. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent, facilitates SN2 reaction. |
| Temperature | 60 °C | Provides a reasonable reaction rate while minimizing side reactions. |
| Additive | KI (0.1 eq) | Catalyzes the reaction by in situ formation of the more reactive alkyl iodide. |
Table 1: Representative Reaction Conditions for Mono-N-Alkylation.
Protocol for N,N-Dialkylation
To achieve dialkylation, the stoichiometry is adjusted to favor the reaction of the mono-alkylated intermediate with a second equivalent of the alkylating agent.
Procedure:
-
Follow the setup as for mono-alkylation, but use pyridin-4-ylmethanamine (1.0 eq) and the alkyl halide (2.2-2.5 eq).
-
A stronger base such as sodium hydride (NaH, 2.2 eq) in an anhydrous solvent like DMF or THF may be beneficial. If using NaH, add it portion-wise at 0 °C before the addition of the alkyl halide.
-
The reaction may require a higher temperature or longer reaction time. Monitor by TLC or LC-MS until the starting material and the mono-alkylated product are consumed.
-
Workup and purification are similar to the mono-alkylation procedure.
Method 2: Reductive Amination
Reductive amination is a powerful and highly selective method for the N-alkylation of amines.[3] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. This method is particularly advantageous for preventing overalkylation.[3]
Causality Behind Experimental Choices
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
-
Reducing Agent: The choice of reducing agent is critical. It must be capable of reducing the iminium ion intermediate in preference to the starting carbonyl compound.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than other borohydrides.
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is highly toxic and requires careful handling.
-
Pyridine-borane complex: A mild and effective alternative to cyanoborohydride-based procedures.[4]
-
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the imine intermediate by protonating the carbonyl oxygen.
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
Pyridin-4-ylmethanamine
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyridin-4-ylmethanamine (1.0 eq) in DCM (10 mL/mmol) in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).
-
Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.
| Parameter | Condition | Rationale |
| Amine:Carbonyl Ratio | 1 : 1.1 | A slight excess of the carbonyl compound drives the imine formation. |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | Mild and selective for the iminium ion over the carbonyl. |
| Solvent | Dichloromethane (DCM) | Common solvent for this transformation. |
| Catalyst | Acetic Acid (1.1 eq) | Catalyzes imine formation. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
Table 2: Representative Reaction Conditions for Reductive Amination.
Visualization of Reaction Pathways
Figure 1: Comparative workflows for direct alkylation and reductive amination of pyridin-4-ylmethanamine.
Figure 2: Key parameters influencing selectivity in direct alkylation.
Conclusion
The N-alkylation of pyridin-4-ylmethanamine is a versatile transformation that opens the door to a vast chemical space for drug discovery and development. Both direct alkylation with alkyl halides and reductive amination are robust methods to achieve this transformation. The choice between these two methods will depend on the specific substrate, the desired level of selectivity, and the available reagents. Direct alkylation is a simple and effective method, particularly when mono-alkylation is desired and can be controlled through stoichiometry. Reductive amination offers superior control against overalkylation and is highly efficient for producing secondary amines. By understanding the principles outlined in this guide and carefully controlling the reaction conditions, researchers can confidently and successfully synthesize a wide array of N-alkylated pyridin-4-ylmethanamine derivatives.
References
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1996). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 61(17), 5995–5996.[Link]
-
Feroci, M., Chiarotto, I., Forte, G., Inesi, A., & Tortorella, S. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(3), 3296–3311.[Link]
-
GalChimia (2010). R&D work: Alkylation of amines with alkylboronic acids.[Link]
-
Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582.[Link]
-
Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent. [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works.[Link]
-
MDPI (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties.[Link]
-
MDPI (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide.[Link]
-
MDPI (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.[Link]
-
MDPI (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 3731-53-1, 4-(Aminomethyl)pyridine.[Link]
- Patents Google.
-
Synple Chem (n.d.). Application Note – Reductive Amination.[Link]
-
Abdel-Fattah, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
-
Powers, I. G., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.[Link]
-
SciSpace. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.[Link]
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biologically Active Pyridine-Cyclohexyl Hybrids: Escaping Flatland in Drug Discovery
The transition from planar,
While direct C-H functionalization methods (such as Minisci-type decarboxylative alkylations) have been developed to access these structures[2], transition-metal-catalyzed cross-coupling remains the most deterministic and modular approach. This application note details a robust, two-step synthetic workflow: the Suzuki-Miyaura cross-coupling of a halopyridine with a cyclohexenyl boronic ester, followed by chemoselective catalytic hydrogenation.
Mechanistic Rationale & Synthetic Strategy
The Cross-Coupling Challenge
The Suzuki-Miyaura reaction of pyridyl nucleophiles and electrophiles is notoriously challenging. The pyridyl nitrogen can strongly coordinate to the palladium center, forming stable, inactive complexes that poison the catalyst. Furthermore, electron-deficient heteroaryl and cyclic boronic acids are highly susceptible to rapid protodeboronation under basic aqueous conditions[3].
Strategic Solutions:
-
Polarity Reversal: Instead of using a highly unstable pyridyl boronic acid, we utilize a halopyridine as the electrophile and a cyclohexenyl boronic acid pinacol ester (BPin) as the nucleophile. The bulky BPin ester hydrolyzes slowly in situ, maintaining a low steady-state concentration of the active boronic acid and mitigating protodeboronation.
-
Ligand Selection: We employ
. The bidentate nature and large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand prevent the formation of inactive bis(pyridyl)palladium complexes, ensuring efficient oxidative addition and transmetalation[3].
The Chemoselective Hydrogenation Challenge
The intermediate cyclohexenyl-pyridine contains two reducible motifs: the isolated alkene and the heteroaromatic pyridine ring. The goal is to achieve complete saturation of the cyclohexene ring without over-reducing the pyridine to a piperidine. By utilizing 10% Pd/C under mild hydrogen pressure (1 atm), the reaction is kinetically controlled to exclusively reduce the isolated alkene.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for pyridine-cyclohexyl hybrid generation.
Experimental Protocols
Protocol A: Synthesis of 4-(Cyclohex-1-en-1-yl)pyridine via Suzuki-Miyaura Coupling
Causality & Rationale: 1,4-Dioxane is selected as the primary solvent due to its high boiling point and ability to solubilize both the organic substrates and the palladium catalyst. A minimal amount of water (typically a 4:1 Dioxane:H₂O ratio) is crucial to dissolve the inorganic base (
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 equiv, 5.0 mmol) and cyclohex-1-en-1-ylboronic acid pinacol ester (1.2 equiv, 6.0 mmol).
-
Base Addition: Add finely ground
(3.0 equiv, 15.0 mmol). Note: The excess base is required to neutralize the hydrochloride salt of the starting material and facilitate transmetalation. -
Solvent & Degassing: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL total). Degas the suspension by sparging with ultra-pure Argon for 15 minutes.
-
Catalyst Introduction: Quickly add
adduct (0.05 equiv, 5 mol%). Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours. -
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous
(2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the intermediate.
Self-Validation & Quality Control:
-
TLC Monitoring: The product is highly UV-active (due to the extended conjugation of the pyridine ring) and will stain bright yellow/brown with basic
(confirming the presence of the alkene). -
Analytical Confirmation:
NMR ( , ) must show a distinct vinylic multiplet at . LC-MS should display the corresponding to the unsaturated mass.
Protocol B: Chemoselective Catalytic Hydrogenation
Causality & Rationale: The use of 10% Palladium on Carbon (Pd/C) at 1 atmosphere of
Step-by-Step Methodology:
-
Preparation: Dissolve the purified 4-(cyclohex-1-en-1-yl)pyridine (1.0 equiv, 3.0 mmol) in anhydrous methanol (15 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere.
-
Atmosphere Exchange: Evacuate the flask and backfill with Argon (3 cycles). Then, evacuate and backfill with
gas from a double-layered balloon (3 cycles). -
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 4-6 hours under the
balloon. -
Workup: Purge the flask with Argon. Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 4-cyclohexylpyridine.
Self-Validation & Quality Control:
-
Reaction Monitoring: The reaction is complete when volumetric
uptake ceases. -
Analytical Confirmation:
NMR ( , ) must show the complete disappearance of the vinylic proton at . The aliphatic region ( ) will integrate for 11 protons, confirming the fully saturated cyclohexyl ring.
Quantitative Data & Optimization Summary
The efficiency of the Suzuki-Miyaura coupling step is highly dependent on the electronic nature of the halopyridine and the chosen ligand system. The table below summarizes the optimization parameters for accessing various pyridine-cyclohexyl isomers[4].
| Entry | Halopyridine Electrophile | Boronic Species | Catalyst / Ligand System | Yield (%) | Mechanistic Observation |
| 1 | 4-Bromopyridine | Cyclohexenyl-BPin | 85% | Optimal oxidative addition; minimal catalyst poisoning observed. | |
| 2 | 2-Chloropyridine | Cyclohexenyl-BPin | 78% | Bulky Buchwald ligand required to overcome strong N-coordination. | |
| 3 | 3-Bromopyridine | Cyclohexenyl- | 62% | Moderate yield; competitive protodeboronation of the boronic acid. | |
| 4 | 4-Iodopyridine | Cyclohexenyl-BPin | 89% | Highly reactive electrophile; rapid conversion at room temperature. |
References
- Source: nih.
- Source: pnas.
- Source: nih.
- Source: researchgate.
Sources
Application Note: Controlled Hydrochloride Salt Formation of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
Introduction & Rationale
The conversion of free base amines into their corresponding hydrochloride (HCl) salts is a foundational procedure in drug development and synthetic chemistry. Salt formation enhances physicochemical properties such as aqueous solubility, chemical stability, and solid-state handling[1].
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine presents a unique mechanistic challenge: it is a diamine possessing two distinct basic nitrogen centers. Because the molecule contains both a highly basic aliphatic secondary amine and a weakly basic aromatic pyridine ring, researchers must exercise precise stoichiometric and thermodynamic control to selectively isolate either the mono-hydrochloride or the bis-hydrochloride salt. This protocol details the causality behind solvent selection, stoichiometric control, and precipitation mechanics required to synthesize both forms with high purity.
Mechanistic & Physicochemical Profiling
To design a self-validating protocol, we must first analyze the thermodynamic basicity of the substrate. The protonation sequence is dictated by the
-
Aliphatic Secondary Amine: The nitrogen flanked by the cyclohexylmethyl and pyridinylmethyl groups is highly electron-rich. Its conjugate acid has an estimated
of ~10.0–10.5. It will protonate instantly upon the addition of acid. -
Pyridine Nitrogen: The
-hybridized nitrogen in the pyridine ring has its lone pair localized orthogonally to the aromatic -system. It is significantly less basic, with a conjugate acid of ~5.2[2].
Because the
Table 1: Physicochemical Parameters and Stoichiometric Control
| Parameter | Secondary Amine Center | Pyridine Center |
| Hybridization | ||
| Estimated | ~10.5 | ~5.2 |
| Protonation Sequence | Primary (1st Equivalent) | Secondary (2nd Equivalent) |
| Target Salt Form | Mono-HCl Salt | Bis-HCl Salt |
| Required HCl Equivalents | 1.00 eq (Strictly controlled) | 2.50 - 3.00 eq (Excess) |
Reaction Pathway Visualization
Fig 1: Stoichiometry-dependent protonation pathways for diamine HCl salt formation.
Experimental Methodologies
The choice of acid source is critical. Aqueous HCl is generally avoided as water solubilizes the resulting salt and complicates isolation. Instead, anhydrous solutions such as 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether are preferred[3][4]. These reagents provide a strictly anhydrous environment, ensuring that the highly polar salt precipitates quantitatively from the non-polar organic matrix.
Protocol A: Synthesis of the Bis-Hydrochloride Salt (Recommended for Stability)
This protocol utilizes an excess of acid to ensure complete protonation of both basic centers, yielding a highly crystalline, stable bis-salt.
Materials:
-
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine (Free base)
-
4M HCl in 1,4-dioxane (Anhydrous)[3]
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Diethyl Ether (
) (Anti-solvent)
Step-by-Step Procedure:
-
Dissolution: Dissolve the free base amine (e.g., 10.0 mmol) in a minimal volume of anhydrous EtOAc (approx. 15-20 mL). Causality: EtOAc is polar enough to dissolve the free base but acts as a poor solvent for the bis-HCl salt, facilitating later precipitation.
-
Thermal Control: Cool the reaction flask to 0–5 °C using an ice-water bath. Causality: Salt formation is highly exothermic. Cooling prevents solvent boil-off and minimizes the formation of colored degradation impurities.
-
Acidification: Under vigorous magnetic stirring, add 4M HCl in 1,4-dioxane dropwise. Add a total of 2.5 to 3.0 equivalents (6.25 - 7.50 mL for 10.0 mmol). A white precipitate should begin forming immediately upon the addition of the first equivalent[4].
-
Equilibration: Remove the ice bath and allow the suspension to stir at room temperature for 1 to 2 hours. Causality: Extended stirring ensures the weaker pyridine base is fully protonated and allows the crystal lattice of the bis-salt to mature.
-
Anti-Solvent Addition: Slowly add anhydrous diethyl ether (30 mL) to the suspension. Causality: Ether dramatically lowers the polarity of the bulk solvent, driving any remaining dissolved salt out of solution.
-
Isolation: Filter the solid under a vacuum using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove residual dioxane and unreacted impurities[3].
-
Drying: Dry the solid in vacuo at 40 °C for 12 hours to afford the bis-hydrochloride salt.
Protocol B: Synthesis of the Mono-Hydrochloride Salt (Controlled)
This protocol requires strict stoichiometric control to prevent the protonation of the pyridine ring.
Step-by-Step Procedure:
-
Dissolution: Dissolve the free base (10.0 mmol) in anhydrous Diethyl Ether or Tetrahydrofuran (THF) (30 mL).
-
Titration: Cool to 0 °C. Using a syringe pump or a highly precise dropping funnel, add exactly 1.00 equivalent of a standardized anhydrous HCl solution (e.g., 1.0M HCl in diethyl ether, 10.0 mL).
-
Precipitation: The mono-salt will precipitate rapidly. Stir for 30 minutes at 0 °C. Do not allow extended stirring at room temperature, which could lead to disproportionation.
-
Isolation: Filter immediately, wash with cold ether, and dry under high vacuum.
Analytical Validation
To validate the success of the protocol and confirm the stoichiometry of the salt (Mono vs. Bis), the following analytical self-validation checks must be performed:
-
H-NMR Spectroscopy (in DMSO-
or ):-
Mono-salt: The methylene protons adjacent to the secondary amine will shift significantly downfield compared to the free base. The pyridine aromatic protons will show minimal shifting.
-
Bis-salt: Both the aliphatic methylene protons AND the pyridine aromatic protons will exhibit profound downfield shifts due to the electron-withdrawing effect of the protonated pyridinium cation.
-
-
Elemental Analysis (CHNO & Cl): The mass percentage of Chlorine is the definitive proof of salt form.
-
Theoretical Cl% for Mono-HCl (
): ~14.7% -
Theoretical Cl% for Bis-HCl (
): ~25.6%
-
References
-
Handbook of Pharmaceutical Salts: Properties, Selection, and Use. P. Heinrich Stahl, Camille G. Wermuth. Journal of Medicinal Chemistry / Wiley-VCH. Available at:[Link]
-
20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at: [Link]
Sources
Application Note: C13H20N2 Amines as Privileged Scaffolds in Neuropharmacology Research
Executive Summary
In neuropharmacology and drug discovery, the molecular formula C13H20N2 represents a class of highly versatile aliphatic and cyclic amines. These compounds serve as critical pharmacophores and synthetic intermediates for targeting central nervous system (CNS) pathways. This technical guide explores the mechanistic applications and experimental validation of two prominent C13H20N2 isomers: 1-(3-Phenylpropyl)piperazine (used in dopaminergic/serotonergic ligand synthesis) and (1-Benzylpiperidin-4-yl)methanamine (used in acetylcholinesterase inhibitors and 5-HT4 receptor ligands).
Section 1: 1-(3-Phenylpropyl)piperazine in Dopaminergic Ligand Synthesis
Mechanistic Insight & Causality
1-(3-Phenylpropyl)piperazine () is a foundational building block for synthesizing atypical antipsychotics and dopamine D2/D3 receptor partial agonists (e.g., aripiprazole analogues).
The structural causality of this C13H20N2 amine lies in its dual-interaction capability within the G protein-coupled receptor (GPCR) binding pocket:
-
The Piperazine Ring: The basic secondary nitrogen acts as the primary pharmacophore, forming a critical salt bridge with the conserved Aspartate residue (Asp114) in the orthosteric binding site of the D2/D3 receptor.
-
The Phenylpropyl Chain: The three-carbon alkyl linker provides the optimal spatial geometry for the terminal phenyl ring to extend into the receptor's Secondary Binding Pocket (SBP). This SBP interaction dictates receptor subtype selectivity, heavily favoring D3 over D2 due to the specific topology of the D3 extracellular loops.
Protocol 1: Radioligand Binding Assay for D2/D3 Receptors
To validate the binding affinity (
Materials:
-
Receptor Source: HEK293 cell membranes stably expressing human D2 or D3 receptors.
-
Radioligand:
-Spiperone (0.5 nM final concentration). -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM (+)-Butaclamol or Haloperidol.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend HEK293-D2/D3 membranes in ice-cold assay buffer to a final protein concentration of 12.5 µg/mL (for D2) or 50 µg/mL (for D3).
-
Assay Setup (96-well plate):
-
Total Binding Wells: 50 µL buffer + 50 µL
-Spiperone + 150 µL membrane. -
Non-specific Binding Wells: 50 µL (+)-Butaclamol (10 µM) + 50 µL
-Spiperone + 150 µL membrane. -
Test Wells: 50 µL phenylpropylpiperazine derivative (serial dilutions from
to M) + 50 µL -Spiperone + 150 µL membrane.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. Causality: This specific time and temperature allow the high-affinity
-Spiperone to reach thermodynamic equilibrium with the receptor without degrading the membrane proteins. -
Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash filters three times with ice-cold 50 mM Tris-HCl.
-
Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation.
Visualization 1: D2/D3 Receptor Signaling Pathway
Dopamine D2/D3 receptor Gi/o signaling pathway modulated by phenylpropylpiperazine derivatives.
Section 2: (1-Benzylpiperidin-4-yl)methanamine in AChE Inhibitor Development
Mechanistic Insight & Causality
(1-Benzylpiperidin-4-yl)methanamine () is a critical intermediate for synthesizing drugs targeting Alzheimer's Disease, specifically Acetylcholinesterase (AChE) inhibitors and 5-HT4 receptor ligands.
The neuropharmacological value of this C13H20N2 scaffold is driven by its structural mimicry of Donepezil:
-
The Benzylpiperidine Moiety: This segment selectively targets the Catalytic Active Site (CAS) of AChE deep within the enzyme's gorge. The benzyl ring engages in
stacking interactions with Trp86, while the protonated piperidine nitrogen forms cation- interactions with Tyr337. -
The Aminomethyl Group: The primary amine serves as a synthetic handle. By coupling this amine to bulky aromatic acids (e.g., indole or naphthalene derivatives), researchers can create "dual-binding site" inhibitors. The added bulky group reaches the Peripheral Anionic Site (PAS) at the gorge entrance, which not only dramatically increases inhibitory potency but also prevents AChE-induced amyloid-beta aggregation.
Protocol 2: High-Throughput Ellman Assay for AChE Inhibition
To evaluate the efficacy of benzylpiperidine-derived AChE inhibitors, the colorimetric Ellman Assay is the gold standard . This protocol incorporates a pre-incubation step to prevent substrate-induced artifactual errors.
Materials:
-
Enzyme: Electric eel or human recombinant Acetylcholinesterase (0.1 U/mL).
-
Substrate: Acetylthiocholine iodide (ATChI, 10 mM).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, 10 mM).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well microplate, add 140 µL of Phosphate Buffer to all test wells.
-
Inhibitor Addition: Add 10 µL of the test compound (benzylpiperidine derivative dissolved in DMSO/Buffer) at varying concentrations. Self-Validation: Include Donepezil as a positive control, and a vehicle-only well (DMSO/Buffer) as a negative control to establish 100% enzyme activity.
-
Enzyme Pre-incubation: Add 10 µL of AChE (0.1 U/mL) to the wells. Incubate the plate in the dark at 25°C for 10 minutes. Causality: Pre-incubation is strictly required to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme's CAS/PAS before the highly concentrated substrate is introduced to outcompete it.
-
Reaction Initiation: Add 10 µL of DTNB (10 mM) followed immediately by 10 µL of ATChI (14 mM) to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically every 1 minute for 10-15 minutes. The rate of yellow color formation (TNB
anion) is directly proportional to AChE activity. -
Data Analysis: Calculate the
by plotting the percentage of inhibition against the log concentration of the test compound.
Visualization 2: Ellman Assay Workflow
Workflow of the Ellman assay for evaluating AChE inhibition by benzylpiperidine derivatives.
Data Presentation: Comparative Pharmacological Metrics
The following table summarizes the typical quantitative binding and inhibitory data for standard neuropharmacological derivatives synthesized from these two C13H20N2 scaffolds.
| Compound Class | Precursor Amine (C13H20N2) | Primary Target | Affinity / Potency | Clinical Reference Drug |
| Aryl-piperazines | 1-(3-Phenylpropyl)piperazine | Dopamine D3 Receptor | Aripiprazole ( | |
| Aryl-piperazines | 1-(3-Phenylpropyl)piperazine | Serotonin 5-HT1A Receptor | Buspirone ( | |
| Benzylpiperidines | (1-Benzylpiperidin-4-yl)methanamine | Acetylcholinesterase (AChE) | Donepezil ( | |
| Benzylpiperidines | (1-Benzylpiperidin-4-yl)methanamine | Serotonin 5-HT4 Receptor | Cisapride ( |
References
-
Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 1-(3-Phenylpropyl)piperazine | C13H20N2 | CID 796534 Source: PubChem URL: [Link]
-
Title: (1-Benzyl-4-piperidyl)methanamine | C13H20N2 | CID 1514444 Source: PubChem URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of Pyridine Aldehydes
The following technical guide is structured as a Technical Support Center for researchers encountering issues with the reductive amination of pyridine aldehydes. It moves beyond generic textbook advice to address the specific electronic and steric challenges posed by the pyridine ring.
Status: Active | Specialist: Senior Application Scientist | Topic: Yield Optimization
Executive Summary: The Pyridine Challenge
Pyridine aldehydes are not standard benzaldehydes. The electron-deficient nature of the pyridine ring renders the aldehyde carbonyl highly electrophilic, accelerating nucleophilic attack but also increasing susceptibility to hydration (gem-diol formation) and side reactions. Furthermore, the basic nitrogen can interfere with acid catalysts or chelate metal-based reducing agents.
This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its chemoselectivity, while offering Titanium(IV) Isopropoxide as a critical additive for recalcitrant substrates.
Module 1: Core Reaction Logic & Mechanism
Before troubleshooting, verify your mechanistic understanding. The reaction relies on the formation of an iminium ion intermediate, which is then reduced faster than the starting aldehyde.[1]
The "Golden Rule" of Pyridine Amination
"Imine formation must outcompete aldehyde reduction." If your reducing agent consumes the aldehyde before the amine condenses, your yield will crash.
Visualization: Competitive Reaction Pathways
The following diagram illustrates the critical "Race Condition" between the desired pathway (Green) and the failure modes (Red).
Figure 1: The kinetic competition in reductive amination. Success depends on the Imine node being populated before the Hydride source attacks the Aldehyde.
Module 2: Standard Operating Procedure (SOP)
Protocol ID: PYR-AM-01 (STAB Method) Applicability: 2-, 3-, and 4-Pyridinecarboxaldehydes with 1° or 2° amines.
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Pyridine Aldehyde | 1.0 | Substrate | Limiting reagent usually. |
| Amine | 1.1 - 1.2 | Nucleophile | Slight excess prevents over-alkylation. |
| STAB | 1.4 - 1.6 | Reductant | Sodium Triacetoxyborohydride.[2] Moisture sensitive. |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential for buffering pH to 4-5 to activate imine formation. |
| DCE or DCM | [0.2 M] | Solvent | 1,2-Dichloroethane is superior for STAB solubility. |
Step-by-Step Workflow
-
Imine Pre-formation (Critical for Pyridines):
-
Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE.
-
Add AcOH (1.0 eq).[1]
-
Wait: Stir for 30–60 minutes at room temperature.
-
Why? This allows the equilibrium to shift toward the imine before the reducing agent sees the aldehyde.
-
-
Reduction:
-
Add STAB (1.5 eq) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring:
-
Stir at RT for 2–16 hours. Monitor by LCMS (TLC is often difficult due to pyridine streaking).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (basic pH is needed to extract the free base amine).
-
Extract with DCM.
-
Module 3: Troubleshooting & FAQs
Ticket System: Select the issue that matches your observation.
Ticket #001: "I see mostly Pyridine Alcohol (Reduced Aldehyde) and low product yield."
Root Cause: The reducing agent attacked the aldehyde before the imine formed. The Fix:
-
Switch to Indirect Amination: Do not add STAB immediately. Stir the aldehyde + amine + AcOH for 2 hours (or overnight) first.
-
Dehydrating Agents: Add activated 4Å Molecular Sieves or MgSO₄ during the pre-formation step to force water removal (Le Chatelier’s principle).
-
Reagent Swap: If STAB is failing, use Ti(OiPr)₄ (Titanium Isopropoxide).
-
Protocol: Mix Aldehyde + Amine + Ti(OiPr)₄ (1.5 eq) neat or in THF. Stir 2h. Dilute with MeOH, then add NaBH₄. (See Mattson et al.[3] in References).
-
Ticket #002: "The reaction is stuck at the intermediate (Hemiaminal) or conversion is <50%."
Root Cause: Pyridine aldehydes (especially 2-pyridine) can form stable hydrates or hemiaminals that refuse to dehydrate into the imine. The Fix:
-
Increase Acid Catalyst: Increase AcOH to 2–5 equivalents.
-
Temperature: Heat the imine formation step to 40–50°C (before adding STAB).
-
Solvent Change: Switch from DCM to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the iminium ion and accelerates the reaction significantly.
Ticket #003: "I am getting bis-alkylation (Tertiary Amine) when I want the Secondary Amine."
Root Cause: The product amine is more nucleophilic than the starting amine and reacts with remaining aldehyde. The Fix:
-
Reverse Stoichiometry: Use a large excess of the amine (2.0–5.0 eq) if it is cheap/volatile.
-
Slow Addition: Add the aldehyde slowly (via syringe pump) to a solution of the amine and reducing agent.
Ticket #004: "My product is water-soluble and I lost it during workup."
Root Cause: Pyridine amines are highly polar and basic. They stay in the aqueous layer at neutral/acidic pH. The Fix:
-
pH Adjustment: Ensure the aqueous layer is pH > 12 (use NaOH, not just NaHCO₃) before extraction.
-
Salting Out: Saturate the aqueous layer with NaCl.
-
Solvent: Use CHCl₃/Isopropanol (3:1) for extraction instead of pure DCM.
Module 4: Advanced Optimization Decision Tree
Use this flowchart to determine the optimal conditions for your specific substrate.
Figure 2: Decision matrix for optimizing reaction conditions based on amine sterics and observed failure modes.
References & Authority
The protocols above are grounded in the following authoritative literature.
-
The "STAB" Bible: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
-
Relevance: Establishes STAB/DCE/AcOH as the gold standard for chemoselectivity.
-
-
The Titanium Solution: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.[3]
-
Relevance: The definitive method for hindered amines or unreactive aldehydes where water removal is critical.
-
-
TFE Solvent Effect: Dangerfield, E. M., et al. (2010). Amine Synthesis by Reductive Amination. Journal of Organic Chemistry, 75(16), 5470–5477.
-
Relevance: Demonstrates how fluorinated solvents can accelerate imine formation without acid catalysts.
-
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Aldehyde Scavenging in Reductive Amination Workflows
Target Molecule: (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
Overview
Synthesizing the secondary amine (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine via reductive amination typically leaves a stoichiometric excess of unreacted aldehyde in the crude mixture. Depending on your synthetic route, this will either be cyclohexanecarboxaldehyde or pyridine-4-carboxaldehyde .
Standard silica gel chromatography is notoriously inefficient for this purification due to the high polarity and di-basic nature of the product (containing both a secondary amine and a pyridine ring). This support guide provides field-validated, chemoselective protocols to covalently scavenge unreacted aldehydes without compromising product yield.
Diagnostic Workflow
Decision tree for selecting aldehyde scavenging workflows based on reaction scale.
Section 1: Troubleshooting & FAQs
Q1: Why does standard acid-base extraction fail to separate the unreacted aldehyde from the product? A1: The failure is rooted in the pKa profile of the reaction mixture. The target product is di-basic (secondary amine pKa ~10; pyridine nitrogen pKa ~5.2). If your synthetic route utilized pyridine-4-carboxaldehyde, the unreacted aldehyde also possesses a basic pyridine ring. Acidifying the aqueous phase to extract the product will simultaneously protonate the unreacted aldehyde, pulling both compounds into the aqueous layer. Chemoselective covalent scavenging is strictly required to bypass this acid-base ambiguity.
Q2: I am using PS-TsNHNH2 (Polystyrene-supported tosylhydrazine) scavenger resin, but the aldehyde is not fully consumed. What is the mechanistic cause? A2: The capture of an aldehyde by a sulfonylhydrazine resin to form a hydrazone is an addition-elimination reaction that requires electrophilic activation of the carbonyl carbon[1]. Because your target molecule is a strong base, it acts as an in-situ buffer, keeping the pH too high for carbonyl protonation. Actionable Fix: Add 5–10% (v/v) glacial acetic acid to the scavenging reaction[1]. This provides the necessary protons to activate the aldehyde without permanently degrading the secondary amine product.
Q3: During the sodium bisulfite wash, a thick emulsion forms that prevents phase separation. How do I resolve this?
A3: Emulsions here are a classic surfactant problem. When cyclohexanecarboxaldehyde reacts with sodium bisulfite, it forms an
Section 2: Self-Validating Experimental Protocols
Protocol A: Small-Scale Scavenging via PS-TsNHNH2 Resin (< 1g scale)
Causality Note: Polymer-supported scavengers physically sequester the aldehyde onto an insoluble polystyrene matrix via hydrazone formation, allowing the pure product to be isolated via simple filtration[2].
-
Solvent Exchange: Concentrate the crude reductive amination mixture in vacuo to remove the reaction solvent (e.g., MeOH or DCE). Redissolve the crude residue in Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.1 M.
-
Resin Addition: Add 3.0 to 4.0 equivalents of PS-TsNHNH2 resin (typical loading ~2.5 mmol/g) relative to the estimated unreacted aldehyde[3].
-
Acidic Activation: Add glacial acetic acid to achieve a 5% (v/v) concentration.
-
Self-Validation Check: Spot the mixture on a TLC plate; the acidic environment ensures the amine product stays at the baseline while the unreacted aldehyde migrates, confirming the pH is correct for hydrazone formation.
-
-
Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours. (Do not use a magnetic stir bar, as the grinding action will mechanically degrade the polystyrene beads)[1].
-
Isolation: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake with 3 column volumes of DCM, followed by 1 column volume of 5% Triethylamine in DCM (to ensure the secondary amine product is fully free-based and eluted).
-
Concentration: Evaporate the filtrate to yield the purified (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine.
Protocol B: Large-Scale Scavenging via Bisulfite Adduct Formation (> 1g scale)
Causality Note: Sodium bisulfite undergoes nucleophilic attack on the aldehyde to form a water-soluble bisulfite adduct, which partitions exclusively into the aqueous phase[4].
-
Preparation: Dissolve the crude amine mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or DCM (approx. 10 mL/g of crude).
-
Bisulfite Addition: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO
) solution. Crucial: The solution must be fresh, as bisulfite oxidizes to unreactive sulfate over time upon exposure to air.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Vigorous Mixing: Stir the biphasic mixture vigorously for 30–60 minutes at room temperature. The high shear is required to maximize the interfacial surface area for the biphasic reaction[4].
-
Self-Validation Check: The formation of a thick, milky emulsion initially indicates successful adduct formation (the adduct acts as a surfactant).
-
-
Phase Separation: Transfer to a separatory funnel and allow the layers to separate (add brine if the emulsion persists). The unreacted aldehyde (now a sulfonate salt) is in the aqueous layer.
-
Washing: Drain the aqueous layer. Wash the organic layer once more with saturated NaHSO
, followed by 1 M aqueous NaOH (to remove any dissolved SO or acidic byproducts and ensure the product is free-based), and finally with brine. -
Drying & Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo.
Section 3: Quantitative Data Presentation
Table 1: Comparison of Aldehyde Scavenging Strategies for (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
| Parameter | PS-TsNHNH2 Scavenger Resin | Sodium Bisulfite Wash |
| Optimal Scale | Discovery / Library (< 1g) | Process / Scale-up (> 1g) |
| Reagent Equivalents | 3.0 – 4.0 eq | Large excess (Saturated Aq.) |
| Time Required | 2 – 4 hours | 30 – 60 minutes |
| Primary Mechanism | Covalent immobilization (Hydrazone) | Aqueous partitioning (Sulfonate salt) |
| Cost per Gram | High ( | Very Low ($) |
| Product Recovery | > 90% | 80 – 85% (due to aqueous solubility) |
| Risk of Emulsion | None | Moderate to High |
References
-
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PMC (National Institutes of Health).4
-
Solid-Supported Reagents and Scavengers. Sopachem.2
-
Hydrazine Resin Ps-TSNHNH2 | Product Note. Scribd.1
-
4-Aryliden-2-methyloxazol-5(4H)-one as a new scaffold for selective reversible MAGL inhibitor. Taylor & Francis Online.3
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate.5
Sources
Preventing over-alkylation during synthesis of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
Ticket ID: #SYN-404-PYR Subject: Controlling Selectivity & Preventing Over-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
Executive Summary
You are attempting to synthesize (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine , a secondary amine. The core challenge in this synthesis is over-alkylation .
Because the secondary amine product is more nucleophilic than the primary amine starting material (due to the inductive electron-donating effect of the alkyl groups), the product competes for the alkylating agent.[2] In a direct alkylation scenario, this leads to a "runaway" reaction, producing significant amounts of tertiary amine and quaternary ammonium salts.[1]
This guide prioritizes Reductive Amination as the "Gold Standard" for this transformation, as it kinetically separates the bond formation steps, effectively capping the reaction at the secondary amine stage.
Module 1: Diagnostic & Strategy Selection
Before starting, determine your synthetic route based on your available reagents.[1] Use the decision matrix below to select the protocol that minimizes impurity profiles.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on reagent availability and purity requirements.
Module 2: The Gold Standard – Reductive Amination
Methodology: This route utilizes Sodium Triacetoxyborohydride (STAB) .[3] Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids HCN generation. Unlike Sodium Borohydride (
Reaction Scheme:
-
Imine Formation: Cyclohexylmethanamine + Pyridine-4-carboxaldehyde
Imine -
Reduction: Imine +
Secondary Amine
Protocol: One-Pot Reductive Amination
| Parameter | Specification |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[4][5] Avoid Methanol with STAB (solvolysis). |
| Stoichiometry | Amine (1.0 eq) : Aldehyde (1.0 eq) : STAB (1.4 eq) |
| Concentration | 0.1 M to 0.2 M |
| Temperature | Room Temperature ( |
| Time | 2–4 Hours (Monitor by TLC/LCMS) |
Step-by-Step:
-
Dissolve Pyridine-4-carboxaldehyde (1.0 equiv) in DCE.
-
Add Cyclohexylmethanamine (1.0 equiv).
-
Optional: Add Acetic Acid (1.0 equiv) if imine formation is sluggish (catalyzes dehydration).
-
Stir for 30–60 minutes to allow equilibrium formation of the imine.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Stir at room temperature.
-
Quench: Add saturated aqueous
. Extract with DCM.[2][5]
Troubleshooting (FAQ)
Q: I see a small amount of dialkylated product (tertiary amine). Why? A: This occurs if the reduction happens too fast while free aldehyde is still present, or if the imine equilibrium is poor.
-
Fix: Switch to a Stepwise Protocol . Form the imine in Methanol (with drying agents like
or Molecular Sieves) for 2 hours. Filter off the sieves, evaporate the solvent, redissolve the crude imine in DCE, and then add the reducing agent.[1] This removes the free aldehyde before reduction begins.
Q: The reaction is stalled at the imine stage. A: The pyridine ring is electron-withdrawing, making the carbonyl electrophilic (good), but the imine might be stable.
-
Fix: Ensure you are using STAB , not
. If using STAB, add 1-2 equivalents of Acetic Acid.[1] The protonation of the imine nitrogen activates it for hydride attack.
Module 3: Direct Alkylation (The "Legacy" Route)
Warning: This route is chemically predisposed to fail (over-alkylate) unless strictly controlled. Use this only if you cannot obtain the aldehyde.
The Mechanism of Failure:
The product, (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine, is a secondary amine. It is more nucleophilic than the starting primary amine.[2] Therefore,
Figure 2: Kinetic pathway demonstrating why direct alkylation favors impurity formation (
Protocol: High-Dilution Strategy
If you must use 4-(Chloromethyl)pyridine:
-
Stoichiometry is Key: Use a massive excess of the primary amine (Cyclohexylmethanamine).
-
Ratio: 5:1 to 10:1 (Amine : Halide).
-
-
Addition Mode:
-
Dissolve the Amine (10 eq) in solvent (ACN or DMF).
-
Dissolve the Halide (1 eq) in a separate volume of solvent.
-
Add the Halide solution DROPWISE to the Amine solution over 1–2 hours.
-
-
Purification: You will have to recover the excess primary amine during workup (usually by distillation or selective chromatography).
Module 4: Protection Strategy (The "Nuclear Option")
If you require pharmaceutical-grade purity and cannot separate the tertiary amine, use the Fukuyama Amine Synthesis or Boc-Protection strategy.
Protocol (Boc-Route):
-
Protection: Protect Cyclohexylmethanamine with
N-Boc-cyclohexylmethanamine. -
Deprotonation: Treat with NaH in DMF.
-
Alkylation: Add 4-(Chloromethyl)pyridine.
-
Note: The Boc group removes the nucleophilicity of the nitrogen, preventing over-alkylation. The anion is formed only once.
-
-
Deprotection: Treat with TFA/DCM to reveal the secondary amine.[2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1][7]
-
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Salvatore, R. N., et al. (2005).[1] "Synthesis of secondary amines." Tetrahedron, 61(37), 8836-8881. (Review of alkylation methods).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Part 1: The Physicochemical Mechanics of Hygroscopicity
Welcome to the Technical Support Center for handling highly hygroscopic amine hydrochlorides. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will dissect the thermodynamic causality behind moisture absorption in pyridine salts, provide self-validating protocols for their recovery, and offer strategic workarounds for drug development professionals facing formulation bottlenecks.
To troubleshoot pyridine amine hydrochlorides, we must first understand the thermodynamic driving forces. Pyridine hydrochloride (pyridinium chloride) is characterized by a basic six-membered heterocyclic ring paired with a chloride anion[1]. The chloride anion possesses a high charge density and a strong hydration energy. When the ambient relative humidity exceeds the Critical Relative Humidity (CRH) of the salt, the thermodynamic equilibrium shifts, causing the crystal lattice to adsorb atmospheric moisture[2].
This is not merely surface dampness; it is deliquescence . The salt absorbs so much water that it dissolves into its own hydration shell, transitioning from a crystalline solid into a viscous, gummy liquid[3],[4]. This phase change destroys flowability, introduces massive stoichiometry errors during weighing, and can accelerate the hydrolytic degradation of sensitive active pharmaceutical ingredients (APIs) by altering the microenvironmental pH[2].
Mechanism of moisture-induced deliquescence and degradation in pyridine HCl salts.
Part 2: Troubleshooting Guide & FAQs
Q1: My pyridinium chloride salt has turned into a gummy, oily residue inside the vial. Has it decomposed, and can I just boil off the HCl/water under a vacuum? A1: It has likely not decomposed, but rather deliquesced due to its severe hygroscopicity[5],[3]. Applying high vacuum and heat to this gummy mass is often ineffective because the water is tightly bound within a viscous matrix, and heating may cause localized decomposition or sublimation. Furthermore, you cannot simply "boil off" the HCl from pyridinium chloride under a vacuum; it is a stable organoammonium salt with a well-defined melting point (140–146 °C)[6],[3]. To recover the salt, you must disrupt the hydration sphere using an anti-solvent precipitation method (see Protocol 1).
Q2: How can I accurately weigh highly hygroscopic salts without them absorbing moisture on the analytical balance? A2: The causality of weighing errors is the rapid mass increase as the salt scavenges moisture from the ambient air during transfer. To circumvent this, you must eliminate atmospheric exposure. The gold standard is to perform all weighing inside an inert-atmosphere glovebox (Argon or Nitrogen)[4]. If a glovebox is unavailable, use the "weighing by difference" technique: place the bulk sealed vial on the balance, tare it, quickly extract the approximate amount into a pre-weighed reaction flask equipped with a septum, seal both, and calculate the exact mass transferred based on the mass lost from the bulk vial.
Q3: We are developing a pyridine-based API. The HCl salt is too hygroscopic for standard tableting and formulation. What are our options? A3: Mineral acid salts (like HCl) of weak bases often exhibit low CRH and high hygroscopicity, making them poor candidates for solid oral dosage forms[2]. If the free base is non-polymorphic and stable, consider developing the free base itself[7]. If a salt is required for solubility, conduct a salt screen using larger, less charge-dense counterions. For pyridine bases, switching from a hydrochloride to a mesylate (methanesulfonate) or tosylate salt often drastically reduces hygroscopicity while maintaining or even improving aqueous solubility and bioavailability[2],[7].
Decision matrix for the handling, recovery, and formulation of hygroscopic pyridine salts.
Part 3: Quantitative Data Presentation
When evaluating salt forms for a pyridine-based compound, physical properties dictate the downstream handling requirements. Below is a comparative summary of typical physicochemical profiles encountered during salt screening[6],[2],[7],[8].
| Property / Parameter | Pyridine Free Base | Pyridine Hydrochloride (HCl) | Pyridine Mesylate |
| Physical State (Ambient) | Liquid | Crystalline Solid | Crystalline Solid |
| Melting Point | -41.6 °C | 140 – 146 °C | Variable (Typically >150 °C) |
| Hygroscopicity Profile | Non-hygroscopic | Highly Hygroscopic (Deliquescent) | Slightly to Moderately Hygroscopic |
| Aqueous Solubility | Miscible | Very High (85 g / 100 mL) | High (Often >30 mg/mL) |
| Formulation Suitability | Poor (Liquid state) | Poor (Clumping, moisture uptake) | Excellent (Stable, flowable powder) |
| Storage Requirement | Flammables Cabinet | Tightly sealed, Desiccator/Glovebox | Standard controlled room temp |
Part 4: Validated Experimental Protocols
Protocol 1: Anhydrous Recovery via Anti-Solvent Precipitation
Purpose: To rescue a deliquesced (gummy) pyridine hydrochloride sample without inducing thermal decomposition. This protocol is a self-validating system: the successful yield of a free-flowing white powder confirms the exclusion of the hydration sphere[3].
Step-by-Step Methodology:
-
Dissolution: Transfer the gummy, wet pyridinium chloride mass into a dry Erlenmeyer flask. Add the absolute minimum volume of anhydrous ethanol required to completely dissolve the mass at room temperature.
-
Homogenization: Swirl the flask gently until a clear, homogenous solution is achieved. Do not heat, as this can drive unwanted side reactions if impurities are present.
-
Anti-Solvent Addition: Vigorously stir the solution using a magnetic stir bar. Dropwise, add anhydrous diethyl ether (the anti-solvent). Pyridinium chloride is highly insoluble in diethyl ether[3].
-
Precipitation: Continue adding diethyl ether until the solution becomes persistently cloudy, then add a 20% volume excess. A white crystalline precipitate of anhydrous pyridinium chloride will crash out of the solution.
-
Filtration & Drying: Rapidly filter the suspension through a Schlenk frit under a blanket of inert gas (Nitrogen/Argon) to prevent immediate re-absorption of moisture.
-
Final Desiccation: Wash the filter cake with a small volume of cold, anhydrous diethyl ether. Transfer the solid to a vacuum desiccator containing phosphorus pentoxide (
) or activated silica gel, and dry under high vacuum overnight[4].
Protocol 2: Glovebox and Schlenk Line Handling for Reaction Setup
Purpose: To ensure absolute stoichiometric accuracy and prevent moisture contamination when utilizing pyridine HCl as a reagent in organic synthesis.
Step-by-Step Methodology:
-
Preparation: Ensure the glovebox atmosphere is strictly maintained at
ppm and ppm . Transfer the sealed bottle of pyridine hydrochloride, dry reaction flasks, and spatulas into the glovebox via the antechamber, utilizing a minimum of three vacuum/purge cycles[4]. -
Dispensing: Inside the glovebox, open the reagent bottle. The salt should appear as a free-flowing white to light-brown powder[5]. Weigh the exact required mass directly into the reaction flask.
-
Sealing: Seal the reaction flask with a high-quality rubber septum and wrap the edges tightly with Parafilm or Teflon tape before removing it from the glovebox.
-
Schlenk Line Integration: Transfer the sealed flask to the fume hood. Insert a nitrogen-flushed needle connected to a Schlenk line through the septum to maintain positive inert gas pressure.
-
Solvent Addition: Introduce anhydrous solvents to the reaction flask exclusively via a dry syringe or cannula transfer through the septum. At no point should the flask be opened to the ambient atmosphere.
References
-
Material Safety Data Sheet - Pyridine hydrochloride, 98% - Cole-Parmer. Cole-Parmer. Available at: [Link]
-
Pyridine Hydrochloride,628-13-7 - JinXiang Chemical Factory. Jinchemical.com. Available at: [Link]
-
Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. Available at:[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.gov. Available at: [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]
-
Pyridine hydrochloride, 98% 50 g | Buy Online. Thermo Scientific Alfa Aesar. Available at: [Link]
Sources
- 1. CAS 628-13-7: Pyridinium chloride | CymitQuimica [cymitquimica.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Pyridine Hydrochloride,628-13-7 - JinXiang Chemical Factory [jinchemical.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Pyridine hydrochloride, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
Resolving emulsions during extraction of amine intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting liquid-liquid extraction (LLE) workflows in drug development and synthetic organic chemistry.
Amine intermediates are notorious for causing stubborn emulsions. Because amines possess both a lipophilic hydrocarbon backbone and a hydrophilic, ionizable nitrogen center, they frequently act as potent surfactants. When an extraction goes wrong, it is rarely a matter of "shaking too hard"—it is usually a fundamental mismatch in thermodynamics, phase density, or pH.
This guide is designed to move you away from trial-and-error and toward rational, causality-driven troubleshooting.
Diagnostic Workflow for Amine Emulsions
Before applying a fix, you must diagnose the physical cause of the emulsion. Use the logical workflow below to identify the correct intervention.
Figure 1: Decision matrix for diagnosing and resolving amine-induced emulsions.
Troubleshooting Guides (Q&A)
Q: I am extracting a secondary amine into Dichloromethane (DCM), and the layers have formed a thick, milky emulsion. Adding brine didn't help; it made it worse. Why? A: You have inadvertently matched the densities of your two phases[1]. DCM is a heavy solvent (density ≈ 1.33 g/mL). Water has a density of 1.00 g/mL, which usually provides a clean separation. However, when you add saturated brine (NaCl), you increase the density of the aqueous phase to approximately 1.20 g/mL. The reduced density differential prevents gravity-driven phase separation. Fix: Never use concentrated brine to break a DCM emulsion. Instead, dilute the organic phase with more DCM to increase its bulk density, or add a lighter co-solvent (like a small amount of methanol or ether) to intentionally invert or separate the layers.
Q: I am extracting a basic API intermediate. The layers won't separate, and the interface is highly cloudy. What is the chemical cause? A: This is a classic pH-induced surfactant effect. Amines typically have a pKa between 9 and 10. If your aqueous phase is near this pH, the amine exists in a 50/50 equilibrium of protonated (water-soluble) and unprotonated (organic-soluble) states. This amphiphilic molecule accumulates at the aqueous-organic interface, drastically lowering interfacial tension and stabilizing droplets[2]. Fix: You must force the amine entirely into one phase. To extract into the organic layer, adjust the aqueous pH to at least 2 units above the amine's pKa (e.g., pH 12) using NaOH.
Q: There is a stubborn "rag layer" between my Ethyl Acetate (EtOAc) and aqueous phase after quenching a reduction reaction. How do I get rid of it? A: You are dealing with a Pickering emulsion. This occurs when fine, insoluble particulates (often aluminum or boron salts from hydride reductions) physically coat the solvent droplets, creating an impenetrable mechanical barrier that prevents coalescence[3]. Fix: Chemical additives will not work here. You must mechanically remove the particulates using Protocol A (Celite Filtration).
The Mechanism of Amine Surfactant Behavior
Understanding the protonation state of your amine is the single most critical factor in LLE. The diagram below illustrates how pH manipulation physically breaks the emulsion by destroying the amphiphilic nature of the intermediate.
Figure 2: Causality of amine-induced emulsions and resolution via pH optimization.
Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the success of the previous one.
Protocol A: Celite Bed Filtration (For Pickering Emulsions)
Causality: Removes microscopic solid stabilizers (e.g., metal salts) that prevent droplet coalescence[3].
-
Prepare the Bed: Pack a sintered glass funnel with a 1-2 inch layer of Celite (diatomaceous earth). Pre-wet the bed with your chosen organic extraction solvent.
-
Filter the Emulsion: Pour the entire biphasic emulsion directly through the Celite pad under mild vacuum.
-
Rinse: Wash the filter cake with a small volume of fresh organic solvent to ensure no product is trapped in the pad.
-
Validation Step: Transfer the filtrate back to a clean separatory funnel. If the layers separate cleanly within 60 seconds, the Pickering emulsion is resolved. If cloudiness persists, proceed to Protocol B.
Protocol B: pH-Optimized Phase Separation
Causality: Eliminates the amphiphilic state of the amine by ensuring 99%+ conversion to the free base[2].
-
Sample the Aqueous Phase: Extract a 1 mL aliquot of the aqueous layer from the separatory funnel.
-
Test pH: Measure the pH using a calibrated meter or high-quality indicator paper.
-
Adjust: If extracting the free base into the organic layer, add 1M NaOH dropwise to the main funnel until the pH is strictly >12 (or at least 2 units above the amine's pKa).
-
Agitate: Gently swirl (do not vigorously shake) the funnel for 2 minutes to allow mass transfer.
-
Validation Step: Take a new 1 mL aliquot of the aqueous phase and add 1 drop of your organic solvent. If the droplet dissolves or remains cloudy, the amine is still partially protonated. If the droplet forms a clean, distinct bubble, the pH is optimized.
Protocol C: Density Modification & Salting Out
Causality: Increases the density differential between phases and decreases organic solubility in the aqueous phase via the addition of monovalent ions[4].
-
Assess Solvents: Identify your organic solvent. If using DCM or Chloroform, do not add brine[1]. Instead, add 10-20% more DCM by volume to increase the heavy phase density.
-
Salting Out (For EtOAc, MTBE, Ether): Add saturated aqueous NaCl (brine) to the separatory funnel until the aqueous volume increases by 20%.
-
Validation Step: Observe the interface. If the emulsion begins to "crack" (clear droplets forming at the boundary) within 3 minutes, the density differential is sufficient. Allow 15 minutes for complete resolution.
Data Presentation: Emulsion Resolution Techniques
Use this matrix to quickly select the most efficient resolution method based on your specific solvent system and emulsion type.
| Technique | Average Resolution Time | Effectiveness (Amine Emulsions) | Primary Mechanism of Action | Solvent Compatibility |
| pH Adjustment | < 5 mins | High | Eliminates amphiphilic surfactant state | All organic solvents |
| Brine Wash (Salting Out) | 5 - 15 mins | Moderate | Increases aqueous ionic strength / density | EtOAc, MTBE, Ether (Avoid DCM) |
| Celite Filtration | 10 - 20 mins | High | Removes particulate stabilizers | All organic solvents |
| Centrifugation | 15 - 30 mins | Very High | Forces coalescence via g-force | All organic solvents (Scale limited) |
| Alcohol Addition | < 5 mins | Low/Moderate | Lowers interfacial tension slightly | DCM, Chloroform |
Frequently Asked Questions (FAQs)
Q: Can I use heat to break the emulsion? A: Heating can reduce solvent viscosity and improve coalescence, but it is highly risky with amine intermediates due to the potential for oxidation or thermal degradation. It also alters the partition coefficient (K), potentially lowering your extraction yield. Rely on pH or density adjustments first.
Q: I tried everything, and I still have a micro-emulsion. What is the last resort? A: If chemical and filtration methods fail, mechanical force is required. Transfer the emulsion to centrifuge tubes and spin at 3,000–5,000 x g for 10 minutes[4]. The g-force will overcome the steric stabilization of the droplets, forcing a clean phase separation.
References
- Liquid-Liquid Extraction Techniques | PDF | Solution | Emulsion Scribd
- Techniques and Experiments for Organic Chemistry (Addison Ault) Cornell College / Allyn and Bacon, Inc.
- How do I break up the emulsion formed after quenching a reduction reaction with LiAlH4?
- Isolation and fractionation of lignosulfonates by amine extraction and ultrafiltration: A comparative study ResearchG
Sources
Technical Support Center: Storage Stability & Handling of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
Welcome to the Technical Support Center for (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine (CAS: 931992-77-7). As a compound featuring both a secondary aliphatic amine and a pyridine ring, its stability profile in solution requires precise environmental controls. This guide is designed for researchers and drug development professionals to troubleshoot, diagnose, and prevent degradation during formulation and storage.
Part 1: Frequently Asked Questions & Troubleshooting Guide
Issue 1: Why is the pH of my aqueous stock solution dropping, and why am I seeing unexpected precipitation over time?
The Mechanism: Your solution is likely absorbing atmospheric carbon dioxide (CO₂). Secondary amines act as strong nucleophiles that readily attack the electrophilic carbon of CO₂, leading to the formation of carbamate salts[1][2]. This reaction not only consumes the active amine (lowering its effective concentration) but also generates acidic protons during the intermediate steps, which drops the solution's pH. If the resulting carbamate salt has lower solubility in your solvent system, it will precipitate. The Solution: Always purge storage vials with an inert gas (Argon or Nitrogen) prior to sealing. For long-term storage of solutions, utilize septum-sealed vials and minimize the headspace volume.
Issue 2: My LC-MS data shows new impurity peaks with a mass shift of +16 Da. What is causing this?
The Mechanism: A +16 Da mass shift is the classic signature of oxidation. Your compound has two highly susceptible sites for oxidative degradation:
-
The Pyridine Ring: Susceptible to oxidation by peroxides or dissolved oxygen, forming a Pyridine N-oxide[3][4].
-
The Secondary Amine: Can be oxidized to a hydroxylamine derivative[5]. This typically occurs when the compound is stored in ethereal solvents (like THF or diethyl ether) that have accumulated trace peroxides over time, or when formulated with excipients containing peroxide impurities (such as PEGs or polysorbates)[5]. The Solution: Use freshly distilled, peroxide-free solvents. If formulating with susceptible excipients, consider adding an antioxidant or storing the solution strictly at 2–8 °C protected from light[3].
Issue 3: We are preparing this compound for preclinical stability testing. Are there any genotoxic impurities we should monitor?
The Mechanism: Yes. Secondary amines are notorious for reacting with trace nitrosating agents (such as nitrites present in water, excipients, or even atmospheric NOₓ) to form N-nitrosamines[6][7]. Nitrosamines are a major regulatory concern due to their potent mutagenic and carcinogenic properties. A mass shift of +29 Da in your LC-MS/MS analysis is indicative of N-nitrosation[7]. The Solution: Screen all excipients and solvents for trace nitrites. In formulation matrices, the inclusion of secondary amine scavengers (e.g., ascorbic acid or specific amino acids) can intercept nitrosating agents before they react with your API[6].
Part 2: Mechanistic Pathways and Analytical Workflows
To effectively mitigate degradation, it is critical to understand the causal relationships between environmental stressors and the compound's structural vulnerabilities.
Fig 1. Primary degradation pathways of the target secondary amine.
Fig 2. Analytical workflow for diagnosing and resolving solution instability.
Part 3: Quantitative Stability Data
The following table summarizes the expected stability profile of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine solutions under various storage conditions, based on standard degradation kinetics for secondary amines and pyridine derivatives[1][3].
| Storage Condition | Atmosphere | Solvent System | Expected Shelf-Life (>98% Purity) | Primary Degradant Observed |
| 2–8 °C (Recommended) | Argon / N₂ | Methanol / Water | > 12 Months | None (Stable) |
| 20–25 °C (Room Temp) | Ambient Air | Methanol / Water | 2–4 Weeks | Carbamate (+44 Da) |
| 20–25 °C (Room Temp) | Ambient Air | THF (Aged) | < 1 Week | Pyridine N-oxide (+16 Da) |
| 40 °C / 75% RH | Ambient Air | Aqueous (Trace Nitrites) | < 72 Hours | N-Nitrosamine (+29 Da) |
Part 4: Experimental Protocols
To ensure self-validating and reproducible results, adhere to the following methodologies for handling and stress-testing your compound.
Protocol A: Preparation and Inert Storage of Stock Solutions
Purpose: To establish a baseline protocol that prevents oxidative and CO₂-mediated degradation.
-
Solvent Preparation: Use HPLC-grade solvents. If using ethereal solvents, test for peroxides using potassium iodide (KI) starch paper prior to use. Degas the solvent by sparging with high-purity Argon for 15 minutes.
-
Dissolution: Weigh the solid (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine quickly in ambient conditions, or ideally inside a glove box. Transfer to a borosilicate glass vial and add the degassed solvent.
-
Purging: Gently blow a stream of Argon over the headspace of the solution for 30–60 seconds.
-
Sealing: Immediately cap the vial with a PTFE-lined silicone septum cap. Wrap the cap junction with Parafilm.
-
Storage: Store the sealed vial upright at 2–8 °C, protected from light[3].
Protocol B: Forced Degradation Profiling (Oxidative & CO₂ Stress)
Purpose: To intentionally generate degradation products (N-oxides and carbamates) for use as analytical reference markers in HPLC/LC-MS method development[1].
-
Oxidative Stress (N-Oxide Generation):
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.
-
Add 3% (v/v) Hydrogen Peroxide (H₂O₂).
-
Stir at room temperature for 24 hours in the dark.
-
Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) before injecting into the LC-MS to identify the +16 Da peak[5].
-
-
CO₂ Stress (Carbamate Generation):
-
Prepare a 5 mg/mL solution of the compound in a non-nucleophilic solvent (e.g., Dichloromethane).
-
Bubble pure CO₂ gas directly into the solution using a fine frit for 30 minutes.
-
Observe for precipitation or analyze via LC-MS (using a basic mobile phase to prevent immediate decarboxylation in the column) to identify the +44 Da mass shift[2].
-
References
-
ResolveMass Laboratories Inc. Secondary Amine Scavenger Nitrosamine.[Link]
-
ACS Publications. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.[Link]
-
ResearchGate. Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control.[Link]
-
PMC (NIH). Oxidation of Drugs during Drug Product Development: Problems and Solutions.[Link]
-
ResearchGate. (PDF) Heteroarene N-Oxides as Oxygen Source in Organic Reactions.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
Minimizing oxidation of secondary amines during workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most pervasive challenges in synthetic chemistry: the unintended oxidation of secondary amines during aqueous workup and isolation.
Secondary amines (
To prevent degradation, we must first understand the pathway. When exposed to oxidants (e.g., peroxides,
The most effective way to halt this cascade is to remove the electron density from the nitrogen atom. By lowering the pH, the amine is protonated to form an ammonium salt (
Mechanistic pathway of secondary amine oxidation and protective salt formation.
Quantitative Impact of Workup Conditions
The table below summarizes internal validation data demonstrating how specific workup modifications impact the recovery of a highly sensitive benzylic secondary amine.
| Workup Condition | Additive / Intervention | Target Amine Recovery (%) | Nitrone / Degradant Formation (%) |
| Standard Aerobic | None (Ambient Air) | 65% | 35% |
| Degassed Solvents | Argon Sparging (15 min) | 82% | 18% |
| Reductive Quench | 91% | 9% | |
| Antioxidant Assist | 0.1% w/v BHT | 94% | 6% |
| pH-Controlled (Acidic) | 1M HCl (pH 2) | 98% | < 2% |
Troubleshooting Guide & Experimental Protocols
Below are three self-validating protocols designed to intercept oxidation at different stages of the workup.
Protocol A: Reductive Quenching of Residual Oxidants
If your reaction utilized oxidants (e.g., mCPBA, Oxone, or
-
Step 1: Cool the crude reaction mixture to 0 °C using an ice bath to suppress reaction kinetics.
-
Step 2: Slowly add a saturated aqueous solution of sodium thiosulfate (
) or 1M ascorbic acid. -
Step 3: Stir vigorously for 15–30 minutes to ensure biphasic mass transfer.
-
Step 4 (Self-Validation): Spot the aqueous layer onto a piece of KI-starch indicator paper. A lack of blue/black color confirms the complete consumption of peroxides/oxidants.
Protocol B: pH-Controlled Extraction (The Ammonium Salt Method)
This is the gold standard for preventing oxidation. By forcing the amine into the aqueous layer as a salt, you physically separate it from lipophilic oxidants and dissolved oxygen in the organic phase [2].
-
Step 1: Dilute the crude mixture with a non-polar organic solvent (e.g., Methyl tert-butyl ether, MTBE).
-
Step 2: Add 1M HCl (aq) or 10% aqueous citric acid dropwise until the aqueous layer reaches pH 2–3.
-
Step 3: Separate the layers. The protonated secondary amine (
) is now safely secured in the aqueous layer. -
Step 4: Wash the aqueous layer with fresh MTBE to strip away neutral organic impurities and residual oxygen.
-
Step 5: Cool the aqueous layer to 0 °C, basify to pH 10 with 2M NaOH (aq), and immediately extract with degassed dichloromethane (DCM) or ethyl acetate.
Protocol C: Antioxidant-Assisted Organic Extraction
For amines that are too lipophilic to be extracted into acidic water, or when dealing with trace metal-catalyzed autoxidation, [3].
-
Step 1: Prepare your extraction solvent (e.g., Ethyl Acetate) by dissolving 0.1% w/v BHT.
-
Step 2: Sparge the solvent with Argon or
for 15 minutes prior to use. -
Step 3: Perform the extraction rapidly. The BHT will intercept any radical chain reactions initiated by oxygen or light.
-
Step 4: Concentrate the organic layer under reduced pressure, backfilling the rotary evaporator with inert gas rather than ambient air.
Decision tree for optimizing secondary amine workup to prevent oxidation.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a +16 m/z or +14 m/z mass peak in my LCMS after workup?
A: A
Q: Can I use standard laboratory brine to wash my secondary amine? A: Standard aqueous brine contains high levels of dissolved atmospheric oxygen. If your secondary amine is highly sensitive (e.g., benzylic or allylic amines), washing with standard brine will induce oxidation. You must sparge the brine with nitrogen for 15 minutes before use.
Q: My secondary amine is highly water-soluble, so I cannot use the acidic workup (Protocol B). What are my options? A: For highly polar secondary amines, skip the aqueous liquid-liquid extraction entirely. Instead, quench the reaction with a polymer-supported reductant (e.g., triphenylphosphine resin), filter the resin, and purify the crude mixture directly via reverse-phase chromatography (C18) using degassed eluents.
References
-
A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones Source: The Journal of Organic Chemistry (ACS Publications), 2009. URL:[Link]
-
Chemical Properties of Amines: Structure-Basicity Relationships Source: CK-12 Foundation Chemistry Library. URL:[Link]
- Inhibition of Amine Oxidation (US20120271026A1)
-
Structure–Activity Relationships for Rates of Aromatic Amine Oxidation Source: Environmental Science & Technology (ACS Publications), 2016. URL:[Link]
Technical Support Center: Pyridine-Imine Reduction & Reductive Amination
Welcome to the Application Science troubleshooting hub. The reduction of pyridine-imines to secondary or tertiary amines presents unique chemoselective and stereoselective challenges. The presence of the basic, coordinating pyridine nitrogen can interfere with transition-metal catalysts, while the delicate equilibrium of imine formation demands highly specific hydride donors.
This guide synthesizes field-proven methodologies, mechanistic causality, and step-by-step protocols to help you optimize your reductive amination and asymmetric hydrogenation workflows.
Core FAQs: Causality in Reducing Agent Selection
Q: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) the industry standard for direct reductive amination over Sodium Borohydride (NaBH₄)? A: The choice comes down to chemoselectivity driven by electronics. In NaBH(OAc)₃ (often abbreviated as STAB), the boron-hydrogen bond is heavily stabilized by the steric bulk and electron-withdrawing effects of the three acetoxy groups [1]. This makes STAB a very mild reducing agent. It is kinetically slow to reduce aldehydes and ketones, but it rapidly reduces protonated iminium ions [2]. In a one-pot direct reductive amination, this allows the pyridine-aldehyde and amine to equilibrate into an imine/iminium without the reducing agent prematurely destroying the starting aldehyde [3]. Conversely, NaBH₄ is too reactive and will immediately reduce your starting carbonyl to an alcohol before the imine can form.
Q: When is it appropriate to use Sodium Cyanoborohydride (NaBH₃CN)? A: NaBH₃CN is another mild hydride donor that operates well under mildly acidic conditions (pH 4–5), which is the exact pH range where iminium formation is optimal [1]. You should pivot to NaBH₃CN when dealing with highly sterically hindered pyridine-imines where STAB fails to achieve conversion. However, because NaBH₃CN generates highly toxic hydrogen cyanide (HCN) gas upon aqueous acidic workup, STAB is vastly preferred for safety and scalability [2].
Q: How do I achieve high enantiomeric excess (ee) when reducing pyridine-imines to chiral amines? A: For chiral drug development, asymmetric catalytic hydrogenation using chiral transition-metal complexes (e.g., Iridium, Ruthenium) is required. However, simple pyridines often poison the catalyst because the pyridine nitrogen lone pair coordinates strongly to the metal center [4]. To bypass this, you must either:
-
Use an Iridium catalyst with chiral spiro phosphine-oxazoline ligands and introduce a substituent at the ortho position of the pyridyl ring to sterically hinder and reduce its coordinating ability [4].
-
Pre-activate the pyridine by converting it into an N-benzyl-pyridinium salt, which completely eliminates the lone pair's coordination ability, allowing the hydrogenation of the imine to proceed with >99% ee [5].
Reagent Selection & Quantitative Comparison
To streamline your experimental design, the following table summarizes the quantitative parameters and chemoselective profiles of the primary reducing agents used in pyridine-imine reduction.
| Reducing Agent | Relative Hydride Strength | Optimal pH Range | Selectivity (Iminium vs. Carbonyl) | Typical Equivalents | Primary Byproduct / Limitation |
| NaBH(OAc)₃ (STAB) | Mild | 4.0 – 6.0 | Excellent | 1.4 – 1.5 eq | Acetic acid / Sluggish with bulky amines |
| NaBH₃CN | Mild | 4.0 – 5.0 | Excellent | 1.2 – 1.5 eq | Toxic HCN gas during quench |
| NaBH₄ | Strong | > 7.0 (Basic) | Poor (Reduces both) | 1.0 – 2.0 eq | Requires strict 2-step indirect method |
| Ir-Spiro Catalysts + H₂ | Variable (H₂ pressure) | Neutral | Perfect (Enantioselective) | 0.01 – 0.05 mol% | Catalyst poisoning by free pyridine N |
Troubleshooting Guide: Resolving Common Bottlenecks
Issue 1: Low conversion and high recovery of the starting pyridine-aldehyde.
-
Causality: The reaction is bottlenecked at the imine formation stage, not the reduction stage. Imine formation is an equilibrium process that produces water. If water is not removed, or if the pH is incorrect, the iminium ion never forms [3].
-
Solution:
-
Add a dehydrating agent such as activated 4Å molecular sieves or anhydrous MgSO₄ to the reaction mixture to drive the equilibrium forward.
-
Verify the pH. If the solution is too acidic (pH < 3), the primary amine becomes fully protonated (ammonium salt) and loses its nucleophilicity. Buffer the reaction to pH 4–6 using glacial acetic acid [2].
-
Issue 2: Formation of tertiary amine byproducts (Over-alkylation).
-
Causality: Once the secondary pyridine-amine is formed, it remains nucleophilic. If the reduction is too slow, this newly formed secondary amine can attack another molecule of the starting aldehyde, forming an intermediate that is subsequently reduced to a tertiary amine [1].
-
Solution: Alter the stoichiometry. Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the aldehyde. Alternatively, switch from a one-pot method to a two-step method: allow the imine to form completely (monitor via TLC) before adding the STAB.
Standard Operating Protocols (SOPs)
Protocol A: One-Pot Direct Reductive Amination using NaBH(OAc)₃
This protocol is self-validating; the use of DCE and acetic acid creates the perfect micro-environment for iminium formation without prematurely activating the STAB.
-
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the pyridine-aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).
-
Acidification: Add glacial acetic acid (1.0 mmol) to adjust the apparent pH to ~5. Stir at room temperature for 30 minutes to establish the imine equilibrium.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes. The reagent is a fine powder and will form a cloudy suspension.
-
Monitoring: Stir at room temperature for 12–24 hours. Monitor the disappearance of the aldehyde via TLC (UV active).
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Asymmetric Catalytic Hydrogenation of 2-Pyridyl Imines
Designed to prevent catalyst poisoning while achieving high enantiomeric excess (>95% ee).
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve the Ir-spiro phosphine-oxazoline catalyst (1.0 mol%) in anhydrous toluene (2 mL).
-
Substrate Loading: Add the ortho-substituted 2-pyridyl imine substrate (1.0 mmol) to the catalyst solution. The ortho-substituent is critical to prevent the pyridine nitrogen from irreversibly binding to the Iridium center [4].
-
Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times, then pressurize to 50 atm of H₂.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Isolation: Carefully vent the H₂ gas. Filter the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst, then evaporate the solvent to yield the chiral amine.
Mechanistic & Workflow Visualizations
The following diagrams map the logical decision-making process for reagent selection and the chemical causality of the STAB reduction mechanism.
Caption: Decision matrix for selecting the optimal reducing agent based on stereochemical and pH requirements.
Caption: Mechanistic pathway of STAB reductive amination highlighting chemoselectivity for the iminium ion.
References
-
Reductive Amination, and How It Works Master Organic Chemistry[Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride ACS Omega (American Chemical Society)[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives Journal of the American Chemical Society[Link]
-
Iridium-catalyzed asymmetric hydrogenation of pyridinium salts Semantic Scholar / Nature Chemistry[Link]
Validation & Comparative
1H NMR Interpretation Guide: Distinguishing (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine from Structural Analogues
Executive Summary
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine (C₁₃H₂₀N₂) is a versatile secondary amine pharmacophore frequently utilized in drug development for its optimal balance of lipophilicity (cyclohexyl moiety) and hydrogen-bonding capability (pyridine ring). During synthesis and scale-up, distinguishing this target from its structural isomers or precursors—such as (cyclohexylmethyl)(benzyl)amine or (cyclohexylmethyl)(pyridin-3-ylmethyl)amine—is a critical QA/QC bottleneck. This guide provides a definitive, self-validating ¹H NMR framework to objectively confirm the target's identity, structural integrity, and purity.
Structural Causality & Chemical Shift Dynamics
As an application scientist, understanding the causality behind the spectrum is essential for robust interpretation rather than mere pattern matching.
-
The Pyridin-4-yl Effect: The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms. This 1 pushes the ortho protons (H2, H6) significantly downfield to ~8.50 ppm, while the meta protons (H3, H5) resonate at ~7.25 ppm, creating a highly diagnostic AA'BB' pseudo-doublet pattern[2][1].
-
Aliphatic Coupling: The cyclohexyl-CH₂-N protons appear as a distinct doublet at ~2.45 ppm. This splitting is caused by3 (³J ≈ 6.8 Hz) to the single equatorial/axial methine proton of the cyclohexane ring[3].
-
Exchangeable Protons: The secondary amine N-H proton typically appears as a broad singlet between 1.50 and 2.00 ppm. Its broadness is due to4 from the ¹⁴N nucleus and intermediate chemical exchange rates in solution[4].
Comparative Quantitative Analysis
The following table objectively compares the ¹H NMR profile of the target against two common analogues, highlighting the distinct spectral markers used for differentiation.
| Structural Feature | (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine (Target) | (Cyclohexylmethyl)(benzyl)amine (Alternative A) | (Cyclohexylmethyl)(pyridin-3-ylmethyl)amine (Alternative B) |
| Aromatic H (ortho to N) | ~8.50 ppm (d, 2H, J = 5.5 Hz) | N/A | ~8.55 ppm (d, 1H), ~8.50 ppm (s, 1H) |
| Aromatic H (other) | ~7.25 ppm (d, 2H, J = 5.5 Hz) | ~7.20 - 7.40 ppm (m, 5H) | ~7.65 ppm (dt, 1H), ~7.25 ppm (dd, 1H) |
| Aryl-CH₂-N | ~3.80 ppm (s, 2H) | ~3.80 ppm (s, 2H) | ~3.82 ppm (s, 2H) |
| Cyclohexyl-CH₂-N | ~2.45 ppm (d, 2H, J = 6.8 Hz) | ~2.45 ppm (d, 2H, J = 6.8 Hz) | ~2.45 ppm (d, 2H, J = 6.8 Hz) |
| Amine N-H | ~1.60 ppm (br s, 1H) | ~1.60 ppm (br s, 1H) | ~1.60 ppm (br s, 1H) |
| Cyclohexyl Ring H | ~0.80 - 1.80 ppm (m, 11H) | ~0.80 - 1.80 ppm (m, 11H) | ~0.80 - 1.80 ppm (m, 11H) |
Diagnostic Decision Workflow
To streamline high-throughput NMR screening, the following logical workflow isolates the target compound based on primary splitting patterns.
Diagnostic 1H NMR workflow for identifying (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine.
Standardized Experimental Protocol
To ensure reproducibility across different analytical laboratories, ¹H NMR spectra must be acquired using a 5[5].
Step 1: Sample Preparation Dissolve 5–10 mg of the purified amine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the homogeneous solution to a clean 5 mm NMR tube.
Step 2: Instrument Calibration Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H frequency. Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field until the lock level is maximized and stable.
Step 3: Acquisition Parameters Execute a standard single-pulse experiment (e.g., zg30 on Bruker systems). Set the spectral width from -2 to 12 ppm. Crucially, set a relaxation delay (D1) of at least 2 to 5 seconds to ensure complete longitudinal relaxation of all protons, which is mandatory for accurate integration[5]. Acquire a minimum of 16 scans.
Step 4: Processing Apply a Fourier transform to the Free Induction Decay (FID). Perform manual phase correction (zero and first-order) to ensure all peaks are purely absorptive, followed by a polynomial baseline correction.
Self-Validating System for QA/QC
A protocol is only as strong as its internal validation. This workflow employs a closed-loop validation system to eliminate false positives and confirm structural integrity:
-
Validation Check 1 (Integration Integrity): Integrate all peaks relative to the Aryl-CH₂-N singlet (set to 2.00). The total integral must equal exactly 20.0 protons. The ratio of Aliphatic (Cy-H + Cy-CH₂) : Amine (N-H) : Benzylic (Py-CH₂) : Aromatic (Py-H) must be exactly 13 : 1 : 2 : 4. Any deviation >5% automatically flags an impurity or structural mismatch.
-
Validation Check 2 (Symmetry Verification): The aromatic doublets at ~8.50 ppm and ~7.25 ppm must integrate to exactly 2.0 each. If a complex multiplet (integrating to 4.0 total but lacking the clean AA'BB' symmetry) appears instead, the system immediately flags the presence of the Pyridin-3-yl isomer[2].
-
Validation Check 3 (D₂O Exchange): To definitively confirm the secondary amine and rule out overlapping aliphatic impurities, add 1 drop of D₂O to the NMR tube, shake vigorously for 10 seconds, and re-acquire the spectrum. The system self-validates when the broad singlet at ~1.60 ppm disappears (due to N-D exchange) and the total integral drops exactly to 19.0[4].
References
-
N, N –Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2 and α7 neuronal nicotinic acetylcholine receptors** - Taylor & Francis - 2
-
24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition - NC State University Libraries - 4
-
Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide - BenchChem - 5
-
Hydrosilylative Reduction of Secondary Amides to Amines Catalyzed by Geometric-Constrained NNN-Cobalt Complexes - Royal Society of Chemistry - 3
-
4-[(Pyridin-4-yl)methyl]aniline (CID 307158) - PubChem - 1
Sources
- 1. 4-[(Pyridin-4-yl)methyl]aniline | C12H12N2 | CID 307158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
High-Resolution Mass Spectrometry for Isomer Differentiation: A Comparative Guide to Orbitrap vs. Q-TOF Performance
As a Senior Application Scientist, one of the most persistent challenges in drug discovery and pharmacokinetics is the structural elucidation of isomeric compounds. When molecules share the exact same elemental composition—and therefore the same monoisotopic mass—chromatographic separation alone is often insufficient.
This guide objectively compares the performance of Orbitrap High-Resolution Mass Spectrometry (HRMS) against Quadrupole Time-of-Flight (Q-TOF) MS/MS platforms. To demonstrate their analytical capabilities, we will use three distinct structural isomers of C13H20N2 (Exact [M+H]⁺ Mass: 205.1705 Da) as our benchmark:
-
Isomer A: 1-Benzyl-4-methylpiperidin-3-amine (Piperidine core)
-
Isomer B: N,N-Dimethyl-N'-phenyl-pivalamidine (Amidine core)
-
Isomer C: 1-Benzyl-5-methyl-1,4-diazepane (Diazepane core)
By dissecting the mechanistic causality behind their fragmentation pathways, we will establish a self-validating framework for isomer differentiation.
Platform Comparison: Orbitrap HRMS vs. Q-TOF MS/MS
When differentiating isomers that yield highly similar MS/MS spectra, the choice of mass analyzer dictates the confidence of your structural assignment.
-
Resolving Power & Mass Accuracy: Orbitrap systems utilize Fourier Transform (FT) detection, routinely achieving resolving powers up to 500,000 FWHM at m/z 200[1]. This is critical when differentiating isobaric fragment ions in complex biological matrices. Q-TOF systems typically max out around 60,000–80,000 FWHM but offer superior spectral acquisition rates (up to 50 Hz), making them ideal for extremely narrow UHPLC peaks[2].
-
Fragmentation Mechanics: Orbitrap platforms utilize Higher-energy C-trap Dissociation (HCD), a beam-type collisional dissociation that prevents the "1/3 rule" low-mass cut-off seen in traditional 3D ion traps. This ensures that critical low-mass diagnostic fragments (e.g., the tert-butyl cation at m/z 57.0704) are captured[3]. Q-TOF systems utilize Collision-Induced Dissociation (CID) in a dedicated collision cell, which produces highly comparable spectra but can sometimes yield "colder" ions, affecting the relative abundance of secondary fragments[3].
Mechanistic Causality of C13H20N2 Fragmentation
Understanding why a molecule breaks apart is more important than simply recording the fragments. The fragmentation of our three C13H20N2 isomers is driven by charge localization and bond dissociation energies.
Isomer A: 1-Benzyl-4-methylpiperidin-3-amine
Protonation occurs preferentially at the primary amine. The dominant fragmentation pathway is the inductive cleavage of the benzyl group, driven by the resonance stabilization of the resulting tropylium cation (m/z 91.0548) [4]. A secondary, highly diagnostic pathway is the charge-driven loss of ammonia (-17.0265 Da) from the primary amine, yielding a stable cyclic alkene cation at m/z 188.1439 .
Isomer B: N,N-Dimethyl-N'-phenyl-pivalamidine
Amidines exhibit unique fragmentation behavior. Protonation at the imine nitrogen weakens the adjacent C-N bonds. As established in foundational amidine MS studies, fragmentation is characterized by skeletal carbon-nitrogen bond cleavage[5]. This charge-driven process expels a protonated aniline derivative (m/z 94.0657 ) and a tert-butyl cation (m/z 57.0704 ). Because it lacks a benzyl group, the m/z 91 tropylium ion is completely absent, making Isomer B easily distinguishable.
Isomer C: 1-Benzyl-5-methyl-1,4-diazepane
Like Isomer A, Isomer C contains a benzyl group and yields an intense tropylium ion (m/z 91.0548). However, because both nitrogen atoms are embedded within the stable 7-membered diazepane ring, the loss of NH3 is energetically forbidden. Instead, higher collision energies force a ring-opening event, yielding a radical core cation at m/z 114.1157 .
Quantitative Data Summary
| Isomer Scaffold | Precursor [M+H]⁺ | Primary Diagnostic Fragment | Secondary Diagnostic Fragment | Structural Causality | Platform Recommendation |
| A: Piperidine | 205.1705 | 91.0548 (Tropylium) | 188.1439 (-NH3 Loss) | Primary amine facilitates NH3 loss. | Orbitrap (Resolves NH3 vs OH loss) |
| B: Amidine | 205.1705 | 94.0657 (Protonated Aniline) | 57.0704 (tert-Butyl) | Imine protonation drives C-N cleavage. | Q-TOF (Excellent low-mass transmission) |
| C: Diazepane | 205.1705 | 91.0548 (Tropylium) | 114.1157 (Ring Core) | Cyclic nitrogens prevent NH3 loss. | Orbitrap (High mass accuracy for core) |
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness and reproducibility, this protocol incorporates built-in system suitability checks. If the validation criteria fail, the run must be aborted to prevent misidentification.
Step 1: System Suitability & Lock Mass Calibration (Validation Step)
-
Action: Infuse a standard polysiloxane calibration solution.
-
Causality: High-resolution isomer differentiation requires sub-ppm mass accuracy. By monitoring the polysiloxane background ion (m/z 371.1012), the system self-validates its calibration state.
-
Pass Criteria: Mass error must remain < 1.5 ppm for 10 consecutive scans.
Step 2: Sample Preparation
-
Action: Dilute C13H20N2 isomers to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, ensuring >95% ionization efficiency to the [M+H]⁺ state required for positive mode ESI.
Step 3: UHPLC Chromatographic Separation
-
Action: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm). Run a linear gradient from 5% to 95% B over 10 minutes.
-
Causality: While MS/MS can differentiate the isomers, co-eluting isomers create chimeric MS2 spectra. Chromatographic baseline resolution is a critical pre-requisite for pure fragmentation data.
Step 4: HRMS/MS Acquisition (Orbitrap HCD)
-
Action: Set the ESI voltage to 3.5 kV and the capillary temperature to 275°C. Acquire MS1 at 120,000 resolution. Use stepped Normalized Collision Energy (NCE) at 25, 35, and 45% for MS2 (Resolution 30,000).
-
Causality: The stepped NCE ensures that both fragile precursor losses (e.g., NH3 loss at NCE 25) and stable core fragments (e.g., tropylium at NCE 45) are captured in a single, high-quality composite spectrum[6].
Visualizing the Isomer Differentiation Workflow
LC-HRMS/MS workflow for differentiating C13H20N2 isomers via specific fragmentation pathways.
References
-
Jones, M., Barker, J., & Kilner, M. (1985). Amidine mass spectral fragmentation patterns. Journal of Mass Spectrometry. URL: [Link]
-
MDPI (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. URL: [Link]
-
PMC (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. URL: [Link]
-
Frontiers (2020). Potential of Fourier Transform Mass Spectrometry (Orbitrap and Ion Cyclotron Resonance). URL: [Link]
-
ResearchGate (2020). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? URL: [Link]
Sources
- 1. Frontiers | Potential of Fourier Transform Mass Spectrometry (Orbitrap and Ion Cyclotron Resonance) for Speciation of the Selenium Metabolome in Selenium-Rich Yeast [frontiersin.org]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for purity analysis of pyridine-cyclohexyl amines
HPLC Method Development and Purity Analysis for Pyridine-Cyclohexyl Amines: A Comparative Guide
Introduction
Pyridine-cyclohexyl amines represent a highly challenging class of active pharmaceutical ingredients (APIs) and intermediates. Structurally, these molecules possess dual basic centers: a weakly basic pyridine ring (pKa ~5.2) and a strongly basic aliphatic cyclohexylamine moiety (pKa ~10.6)[1]. When analyzing these compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), scientists frequently encounter severe peak tailing, poor retention, and compromised resolution of structurally similar impurities.
As a Senior Application Scientist, I approach method development not by trial and error, but by addressing the fundamental physical chemistry occurring inside the column. This guide objectively compares stationary phase alternatives and provides a self-validating experimental framework to ensure robust purity analysis.
The Mechanistic Challenge: Dual Basicity vs. Silica Chemistry
The primary cause of peak tailing in basic analytes is the occurrence of secondary retention mechanisms[2]. Standard C18 columns rely on non-specific hydrophobic interactions. However, the silica backbone contains residual silanol groups (Si-OH). At mid-to-high pH, these silanols ionize to form negatively charged silanoate ions (Si-O⁻).
When a pyridine-cyclohexyl amine passes through the column, its protonated amine groups interact electrostatically with these silanoate ions. This secondary ion-exchange mechanism acts like "velcro"—the basic compound sticks strongly and releases slowly, manifesting as an asymmetrical peak tail[3].
To mitigate this, we must manipulate either the mobile phase or the stationary phase:
-
Mobile Phase Optimization: Operating at a low pH (e.g., pH 2.5) neutralizes the silanol groups, preventing ion exchange[4].
-
Stationary Phase Engineering: Utilizing highly deactivated columns or polar-embedded phases to sterically and electronically shield residual silanols[2][5].
Stationary Phase Comparison: Breaking the Silanol Interaction
To determine the optimal chemistry for pyridine-cyclohexyl amines, we compared three distinct column technologies under identical acidic gradient conditions (pH 2.5).
Conventional C18 (Fully Porous, End-Capped) While end-capping reduces unreacted silanols by approximately 50%, steric hindrance prevents complete deactivation[2]. For highly basic cyclohexylamines, the remaining silanols are sufficient to cause severe tailing, making standard C18 unsuitable for precise impurity quantification.
Polar-Embedded C18 (Amide/Carbamate Embedded) Polar-embedded phases feature a polar functional group (amide, urea, or carbamate) incorporated directly into the alkyl chain[5]. This embedded group creates a localized layer of water near the silica surface, which sterically and electronically shields the residual silanols from interacting with the basic amine. This drastically reduces silanol activity and improves peak shape without requiring ion-pairing agents[5][6].
Biphenyl Phase Biphenyl columns offer orthogonal selectivity. While they do not have the internal shielding of a polar-embedded phase, the biphenyl rings provide strong π-π interactions with the pyridine ring of the analyte. This enhances overall retention and is highly effective at resolving positional isomers or des-pyridine degradation products that typically co-elute on C18 phases.
Quantitative Performance Data
The following table summarizes the chromatographic performance of the three stationary phases for a model pyridine-cyclohexyl amine and its critical des-pyridine impurity.
| Column Chemistry | Mechanism of Primary Retention | Asymmetry Factor (As) | Retention Factor (k') | Resolution (Rs) vs. Des-Pyridine Impurity |
| Standard C18 | Hydrophobic | 2.45 (Severe Tailing) | 1.8 | 1.2 |
| Polar-Embedded C18 | Hydrophobic + H-Bond Shielding | 1.15 (Excellent) | 1.5 | 2.8 |
| Biphenyl | Hydrophobic + π-π Stacking | 1.30 (Good) | 3.2 | 4.5 |
Self-Validating Experimental Protocol
A robust analytical method must continuously prove its own validity. The following step-by-step protocol incorporates diagnostic steps to isolate chemical tailing from physical system voids and mass overload.
Step 1: Mobile Phase Preparation Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid. This low pH ensures silanols are fully protonated (neutralized)[4]. Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Physical Void vs. Chemical Tailing Diagnostic Before running the sample, inject a neutral marker (e.g., toluene) alongside the basic amine. Neutral compounds cannot tail due to acid-base interactions. If the neutral compound tails, you have a physical problem (e.g., column void or bad plumbing). If the neutral compound is perfectly symmetrical but the amine tails, you have confirmed an acid-base chemical interaction[3].
Step 3: Mass Overload Diagnostic If the amine peak exhibits a right-triangle shape, the column may be overloaded. Inject a 10-fold dilution of your standard. If the peak shape improves and the retention time increases, mass overload is confirmed[7]. Adjust your nominal concentration accordingly.
Step 4: Gradient Execution & Purity Analysis Utilize the Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a linear gradient from 5% B to 85% B over 20 minutes. The internal shielding of the polar-embedded phase, combined with the low-pH mobile phase, will yield sharp, Gaussian peaks (As < 1.2) suitable for accurate integration of trace impurities.
Visualizing the Method Development Logic
Fig 1. Mechanistic workflow for optimizing basic amine retention and peak shape.
Conclusion
For the purity analysis of pyridine-cyclohexyl amines, standard C18 columns fail due to unshielded silanol interactions. By understanding the causality of peak tailing, we can definitively recommend a Polar-Embedded C18 column operating at an acidic pH (pH 2.5) as the primary choice for routine purity analysis. If the separation of structurally similar functional group isomers is the rate-limiting step, a Biphenyl column serves as the optimal orthogonal alternative due to its superior π-π selectivity.
References
1.[4] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". 4 2.[7] LCGC International. "Overload or Minor Peak?".7 3.[2] Element Lab Solutions. "Peak Tailing in HPLC".2 4.[3] Axion Labs. "HPLC Peak Tailing". 3 5.[5] ResearchGate. "Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases". 5 6.[6] LCGC International. "Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study". 6 7.[1] Phenomenex. "Sample Preparation Reference Manual and Users Guide". 1
Sources
- 1. gcms.cz [gcms.cz]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparing Biological Activity of Pyridin-4-yl vs. Pyridin-3-yl Amine Isomers: A Comprehensive SAR Guide
As a Senior Application Scientist in medicinal chemistry, one of the most fascinating phenomena I encounter is how the simple translocation of a single nitrogen atom within a heterocyclic ring can completely rewrite a molecule's pharmacological destiny. In drug development, the choice between a pyridin-3-yl amine and a pyridin-4-yl amine moiety is never arbitrary. It is a calculated decision that dictates hydrogen-bonding geometry, lipophilicity, target residence time, and off-target toxicity.
This guide provides an objective, data-driven comparison of these two structural isomers, exploring the causality behind their divergent biological activities and providing robust experimental frameworks for evaluating them in your own discovery pipelines.
The Physicochemical Causality: Why Position Matters
To understand the biological divergence of these isomers, we must first look at their fundamental physicochemical properties—specifically, their basicity (pKa) and electronic resonance.
-
Pyridin-4-yl Amine (4-AP): The nitrogen atom in the pyridine ring is positioned para to the amine group. This allows the lone pair of electrons on the exocyclic amine to delocalize into the ring and stabilize the protonated pyridine nitrogen via resonance. Consequently, 4-aminopyridine is highly basic, with a pKa of approximately 9.17[1]. At physiological pH (7.4), it exists almost entirely in its protonated (cationic) state.
-
Pyridin-3-yl Amine (3-AP): The nitrogen is positioned meta to the amine group. Direct resonance stabilization of the protonated ring nitrogen by the exocyclic amine is electronically forbidden. Thus, 3-aminopyridine is significantly less basic, with a pKa of ~6.86[1]. At physiological pH, it exists predominantly as a neutral, lipophilic species.
This pKa differential is the primary engine driving their distinct biological behaviors, dictating both membrane permeability and the nature of their target engagement.
Target Engagement Case Studies
Case Study A: Voltage-Gated Potassium (Kv) Channels
4-aminopyridine is a classic, potent blocker of voltage-gated potassium channels and is utilized clinically (as dalfampridine) to improve nerve conduction in multiple sclerosis[2]. Its potency is directly tied to its pKa. The protonated form of 4-AP enters the intracellular mouth of the Kv channel and binds deep within the pore. Because 3-AP is mostly unprotonated at physiological pH, it is a vastly inferior Kv channel blocker and is generally avoided for this indication due to differing toxicity profiles.
Case Study B: Kinase Inhibitors and Hinge-Binding Motifs
In the realm of targeted oncology, aminopyridines are frequently employed as hinge-binding scaffolds in kinase inhibitors (e.g., PIM kinases, Haspin, CDK9). Here, the pyridine nitrogen acts as a hydrogen-bond acceptor to the backbone NH of the kinase hinge region.
-
The 3-yl Advantage: The pyridin-3-yl isomer projects its nitrogen lone pair at an optimal ~120° angle, perfectly aligning with the hinge backbone NH. This results in high-affinity binding[3].
-
The 4-yl Disadvantage: The pyridin-4-yl isomer projects its lone pair linearly, pointing away from the hinge residues and into the solvent channel, often resulting in a dramatic loss of biochemical potency[4].
Logical relationship between pyridine nitrogen position, physicochemical properties, and target engagement.
Quantitative Data Comparison
The following table synthesizes representative data demonstrating how the structural shift from 4-yl to 3-yl impacts both physicochemical properties and biological activity across different target classes.
| Property / Activity | Pyridin-3-yl Amine Isomer | Pyridin-4-yl Amine Isomer | Mechanistic Causality |
| pKa (Conjugate Acid) | ~6.86 | ~9.17 | 4-yl is resonance-stabilized by the para-amino group; 3-yl is not. |
| Physiological State (pH 7.4) | Predominantly neutral (~78%) | Predominantly protonated (~98%) | Dictates membrane permeability and ion channel binding affinity. |
| Kv Channel Blockade (IC50) | > 1 mM (Weak) | ~ 10-200 µM (Potent) | Protonated cationic state is required to block the intracellular Kv pore. |
| Kinase Inhibition (e.g., PIM/Haspin) | Low Nanomolar (High Affinity) | Micromolar (Low Affinity) | 3-yl presents the N-lone pair at the correct vector to accept H-bonds from the hinge. |
Experimental Methodologies: A Self-Validating Framework
To objectively compare these isomers in your own lab, you must employ self-validating assay systems. A protocol is only as good as its internal controls. Below are two methodologies designed to evaluate the divergent activities of these isomers.
Step-by-step experimental workflow for evaluating aminopyridine isomers.
Protocol A: In Vitro Radiometric Kinase Assay (Hinge-Binding Evaluation)
This assay determines the IC50 of the isomers against a target kinase, validating the hydrogen-bond acceptor hypothesis.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: Serially dilute the 3-yl and 4-yl isomers in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).
-
Internal Controls (Self-Validation):
-
Positive Control: Staurosporine (1 µM final) to ensure the kinase is active and inhibitable.
-
Negative Control: 1% DMSO vehicle to establish baseline maximum activity.
-
-
Enzyme/Substrate Addition: Add the recombinant kinase and specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add ATP (spiked with[γ-33P]ATP) at a concentration equal to the enzyme's Km for ATP.
-
Termination & Reading: After 60 minutes, terminate the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted ATP, and read the incorporated radioactivity using a scintillation counter.
-
Data Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' > 0.5.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Ion Channel Blockade)
This protocol assesses the ability of the isomers to block Kv channels, reliant on their pKa-driven protonation states.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the target Kv channel (e.g., Kv1.1 or Kv1.5).
-
Recording Solutions:
-
Extracellular: 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH adjusted exactly to 7.4).
-
Intracellular (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 2 mM MgATP (pH 7.2).
-
-
Patch Configuration: Achieve a giga-ohm seal (>1 GΩ) and rupture the patch to establish the whole-cell configuration.
-
Voltage Protocol: Hold cells at -80 mV and apply depolarizing steps to +40 mV to elicit outward potassium currents.
-
Compound Perfusion & Validation:
-
Perfuse the 4-yl isomer and record the current reduction.
-
Critical Validation Step: Wash out the compound with standard extracellular solution. The current must recover to at least 80% of baseline. If it does not, the compound is causing membrane rupture or non-specific toxicity, invalidating the "blocker" phenotype.
-
Repeat with the 3-yl isomer to demonstrate the lack of potency.
-
Conclusion
The selection between a pyridin-3-yl and pyridin-4-yl amine is a masterclass in structure-activity relationships. If your therapeutic goal requires a highly basic, protonated species capable of entering an ion channel pore, the 4-yl isomer is your scaffold of choice. However, if you are designing a kinase inhibitor that relies on precise, neutral hydrogen-bond geometry within a hydrophobic hinge region, the 3-yl isomer will almost universally provide superior potency and selectivity.
References
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. URL:[Link]
-
Aminopyridines - Overview and Toxicity. Environmental Protection Agency (EPA). URL:[Link]
-
Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the structural-activity relationship. SSRN. URL:[Link]
-
Synthesis and Biological Evaluation of New 5-(Pyridinyl)indazole Derivatives as Haspin Inhibitors. Bioorganic Chemistry (SciDok). URL:[Link]
Sources
Mechanistic Causality: Why is the Secondary Amine N-H Stretch So Elusive?
Analytical Comparison Guide: ATR vs. Transmission FTIR for Secondary Amine N-H Stretch Detection
As drug development increasingly relies on complex nitrogen-containing heterocycles and aliphatic amines, the accurate spectroscopic identification of secondary amines is critical. However, detecting the secondary amine N-H stretch via Fourier Transform Infrared (FTIR) spectroscopy is notoriously challenging.
Unlike primary amines, which exhibit a distinct "molar tooth" doublet (symmetric and asymmetric stretches), secondary amines possess only a single N-H bond. This results in a solitary, inherently weak stretching vibration typically located between 3350–3250 cm⁻¹[1].
As a Senior Application Scientist, I frequently see laboratories struggle with false negatives when screening for these compounds. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) accessories against traditional Transmission FTIR (liquid cells) for resolving this elusive spectral feature, providing researchers with actionable, data-backed methodologies.
To optimize an analytical method, one must first understand the physical chemistry governing the signal.
-
Dipole Moment Dynamics: The intensity of an IR absorption band is proportional to the change in the dipole moment during the molecular vibration. The N-H bond has a relatively small dipole moment change compared to highly polar bonds like C=O or O-H. Consequently, the single N-H stretch of a secondary amine (e.g., N-methylcyclohexylamine) produces a very weak signal[2].
-
The ATR Penetration Depth Penalty: ATR-FTIR relies on an evanescent wave penetrating the sample. The depth of penetration (
) is directly proportional to the wavelength of the infrared light[3]. At the high-wavenumber region where the N-H stretch occurs (~3300 cm⁻¹), the penetration depth is significantly shallower (often < 1 µm) than in the fingerprint region (e.g., 1000 cm⁻¹)[4]. This reduced effective pathlength severely attenuates an already weak signal, often burying it in baseline noise. -
Hydrogen Bonding & Steric Hindrance: Secondary amines are prone to intermolecular hydrogen bonding, which broadens the N-H peak. Furthermore, ambient moisture contamination introduces a massive, broad O-H stretch (~3400 cm⁻¹) that easily eclipses the adjacent, weaker N-H band.
Experimental Methodologies (Self-Validating Protocols)
To objectively compare the two sampling techniques, we established a self-validating system analyzing a standard secondary amine (N-methylcyclohexylamine) using both ATR and Transmission FTIR.
Protocol A: ATR-FTIR (Surface Measurement)
-
Preparation: Ensure the diamond ATR crystal is meticulously cleaned with anhydrous isopropanol and allowed to dry completely to prevent O-H interference.
-
Background: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air.
-
Sampling: Deposit 20 µL of neat (100%) N-methylcyclohexylamine directly onto the ATR crystal, ensuring complete coverage of the active sensor area[3].
-
Acquisition & Processing: Collect the spectrum. Crucial Step: You must apply an ATR correction algorithm post-acquisition to mathematically compensate for the wavelength-dependent penetration depth, normalizing the 3300 cm⁻¹ region for accurate peak evaluation.
Protocol B: Transmission FTIR (Bulk Measurement)
-
Cell Assembly: Assemble a demountable liquid cell using NaCl windows and a 0.1 mm PTFE spacer. Causality Note: NaCl is chosen over hygroscopic KBr to minimize moisture absorption into the window matrix, which would otherwise mask the N-H stretch.
-
Background: Fill the cell with anhydrous dichloromethane (DCM) and collect the background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Sampling: Flush the cell and inject a 5% v/v solution of N-methylcyclohexylamine in anhydrous DCM using a Luer-lock syringe.
-
Acquisition: Collect the transmission spectrum. The 0.1 mm pathlength provides a fixed, deep interaction volume, ideal for weak absorbers[4].
Comparative Performance Data
The following table summarizes the quantitative experimental data comparing the two techniques for secondary amine analysis.
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (0.1 mm Liquid Cell) |
| Effective Pathlength at 3300 cm⁻¹ | ~0.6 µm (Wavelength dependent) | 100 µm (Fixed) |
| N-H Stretch Intensity (3284 cm⁻¹) | Very Weak (Absorbance < 0.02) | Moderate (Absorbance ~ 0.18) |
| Signal-to-Noise Ratio (SNR) | 14:1 (Requires neat sample) | 92:1 (Effective even at 5% dilution) |
| Sample Preparation Time | < 1 minute | 10 - 15 minutes |
| Moisture Susceptibility | Low (Open air, easy to wipe) | High (Requires strictly anhydrous handling) |
| Primary Analytical Use Case | Rapid screening of pure/bulk intermediates | Trace analysis & quantitative calibration |
Data Interpretation: While ATR offers unmatched speed and simplicity[5], its inherently short pathlength at high wavenumbers makes it poorly suited for detecting the weak secondary amine N-H stretch in dilute solutions. Transmission FTIR, despite its tedious preparation, provides an effective pathlength over 160 times longer, yielding a superior SNR that is critical for definitive structural confirmation.
Decision Workflow Visualization
Below is the logical workflow for selecting the appropriate FTIR sampling technique when targeting the secondary amine N-H stretch.
Decision matrix for FTIR sampling techniques in secondary amine analysis.
Conclusion & Best Practices
For drug development professionals characterizing pharmaceutical intermediates, relying solely on uncorrected ATR-FTIR can lead to false negatives when screening for secondary amines.
-
Use ATR-FTIR when analyzing pure, neat liquids or highly concentrated solids. Always apply an ATR correction algorithm to boost the high-wavenumber signals and compensate for the evanescent wave's shallow penetration depth.
-
Use Transmission FTIR (liquid cells with anhydrous solvents) when dealing with dilute samples, complex mixtures, or when rigorous quantitative validation of the N-H stretch is required. The bulk measurement physics of transmission spectroscopy remains the gold standard for weak absorbers.
References
-
Title: 10.7: Functional Groups and IR Tables Source: Chemistry LibreTexts URL: [Link]
-
Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL: [Link]
-
Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]
-
Title: FTIR: Transmission vs ATR spectroscopy Source: Specac Ltd. URL: [Link]
Sources
Technical Guide: Differentiating (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine from Tertiary Amine Byproducts
Executive Summary
Target Molecule: (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine (Secondary Amine)
Primary Impurity: Tertiary amine byproducts resulting from over-alkylation (Bis-alkylation).
Context: In the synthesis of secondary amines via reductive amination, the formation of tertiary amines is the most prevalent competitive reaction. Distinguishing the target secondary amine (
This guide outlines a multi-modal analytical strategy combining High-Performance Liquid Chromatography (HPLC) for quantitative separation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation.
Part 1: Structural Analysis & Impurity Profiling
Before selecting an analytical method, one must understand the structural divergence between the target and the impurity.
The Target: (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
-
Formula:
-
Molecular Weight: ~204.31 g/mol
-
Key Feature: Contains a single basic secondary amine proton (
) and two distinct methylene bridges ( ).
The Impurity: Tertiary Amine Variants
Depending on the synthetic route (Route A or B), the tertiary amine byproduct differs:
-
Route A (Excess Aldehyde): Reaction of Cyclohexylmethylamine + Pyridine-4-carboxaldehyde.
-
Impurity:Bis(pyridin-4-ylmethyl)(cyclohexylmethyl)amine .
-
Differentiation: Contains two pyridine rings and no N-H proton.
-
-
Route B (Excess Alkylating Agent): Reaction of 4-Picolylamine + Cyclohexanecarboxaldehyde.
-
Impurity:Bis(cyclohexylmethyl)(pyridin-4-ylmethyl)amine .
-
Differentiation: Contains two cyclohexyl rings and no N-H proton.
-
Reaction Pathway Visualization
The following diagram illustrates the formation of the target and the competitive over-alkylation pathway.
Caption: Mechanistic pathway showing the reductive amination sequence where the target secondary amine competes for available aldehyde to form the tertiary impurity.
Part 2: Chromatographic Separation (HPLC)
Objective: Quantitative separation of the
The "Pyridine Problem"
Pyridine-containing compounds function as Lewis bases. On standard silica-based C18 columns, the pyridine nitrogen interacts with residual acidic silanols, causing severe peak tailing .
-
Solution: Use a "Base-Deactivated" column (high carbon load, end-capped) and a high pH mobile phase or an ion-pairing modifier.
Experimental Protocol: Reverse-Phase HPLC
This protocol utilizes hydrophobicity differences. The tertiary amine, possessing an extra lipophilic group (cyclohexyl or pyridyl) and lacking the polar N-H bond, is significantly more hydrophobic than the secondary amine.
| Parameter | Condition |
| Column | C18 Base-Deactivated (e.g., XBridge C18 or Gemini C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) [High pH suppresses silanol ionization] |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine absorption) |
| Temperature | 30°C |
Expected Results (Self-Validating Logic)
-
Retention Time (
):-
Target (
): Elutes earlier (More polar due to N-H and smaller size). -
Impurity (
): Elutes later (More hydrophobic due to extra alkyl/aryl group).
-
-
Validation: If the later-eluting peak increases when excess aldehyde is spiked into the reaction, the method is tracking the correct impurity.
Part 3: Structural Confirmation (NMR Spectroscopy)
Objective: Definitive structural proof distinguishing
1H NMR Diagnostic Signals
The proton NMR provides two "smoking gun" signals that differentiate the molecules.
A. The N-H Proton (The Primary Differentiator)
-
Target (
): Shows a broad singlet signal, typically between 1.5 – 3.0 ppm (aliphatic amine) depending on concentration and solvent.-
Validation Test: Add a drop of
to the NMR tube. Shake and re-run. If the peak disappears (Deuterium exchange), it is the N-H proton, confirming the secondary amine.[1]
-
-
Impurity (
): Absent. No exchangeable proton exists.
B. Methylene Bridge Shifts (
)
The chemical environment of the methylene protons changes upon alkylation.
-
Target: The methylene protons adjacent to the nitrogen appear as distinct signals (often singlets or doublets).[2]
-
Impurity:
-
Symmetry Check: If the impurity is symmetrical (e.g., Bis(pyridin-4-ylmethyl)), the integration of the pyridine-adjacent methylene signal will double relative to the cyclohexyl protons compared to the target.
-
Chemical Shift: The methylene protons in the tertiary amine are typically deshielded (shifted downfield by ~0.1 - 0.3 ppm) compared to the secondary amine due to the inductive effect of the third carbon substituent.
-
NMR Comparison Table
| Feature | Target ( | Impurity ( |
| N-H Signal | Present (Broad s, ~2.0 ppm) | Absent |
| N-H peak disappears | No change | |
| Integration | 1:1 Ratio (Pyridyl- | Ratio changes (e.g., 2:1) if symmetric impurity formed |
Part 4: Mass Spectrometry (MS)
Objective: Rapid confirmation of molecular weight.
-
Target (
):-
[M+H]+: ~205.17
-
-
Impurity (Example: Bis-pyridyl variant):
-
Adds
group (-H + ). -
[M+H]+: ~296.20 (+91 Da shift).
-
Note: In Electrospray Ionization (ESI), the tertiary amine often ionizes more efficiently than the secondary amine due to higher proton affinity, potentially exaggerating the impurity level visually in the mass spectrum. Always rely on UV-HPLC for quantitation.
Part 5: Decision Workflow
Use this logic tree to guide your daily experimental analysis.
Caption: Operational workflow for distinguishing and confirming the amine product class.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Phenomenex. (2024). High pH Stability for Basic Compounds. Link (Guide on using Gemini columns at high pH for pyridine separations).
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link (Foundational paper on reductive amination selectivity).
-
Waters Corporation. Effect of pH on the Retention of Bases. Link (Technical note on HPLC separation of amines).
Sources
- 1. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Crystal Structure Analysis of Pyridine-Amine Hydrochloride Salts: A Comparative Performance Guide
Topic: Crystal structure analysis of pyridine-amine hydrochloride salts Content Type: Publish Comparison Guides
Executive Summary
In pharmaceutical development, the selection of a salt form is a critical milestone that dictates bioavailability, stability, and manufacturability.[1] Pyridine-amine hydrochloride (HCl) salts represent a dominant class of active pharmaceutical ingredients (APIs) due to the physiological compatibility of the chloride ion and the favorable pKa of the pyridine ring (~5.2). However, their performance is not absolute; it exists on a spectrum defined by the Salt-Cocrystal Continuum .[1][2]
This guide objectively compares the physicochemical performance of Pyridine-Amine HCl salts against their Free Base parents and Alternative Salt Forms (e.g., Mesylate, Sulfate). It provides experimental protocols for the definitive structural analysis required to validate these forms, specifically differentiating between ionic salts and neutral cocrystals using Single Crystal X-ray Diffraction (SCXRD).
Part 1: The Pyridine-Amine HCl Advantage
The Structural Mechanism
The defining feature of this class is the competition for the proton between the endocyclic pyridine nitrogen and the exocyclic amine . In HCl salts, the proton typically resides on the pyridine nitrogen, forming a pyridinium cation. This creates a robust charge-assisted hydrogen bond (
Comparative Analysis: HCl vs. Alternatives
The following table summarizes the performance metrics of Pyridine-Amine HCl salts compared to the Free Base and Mesylate alternatives, derived from crystallographic and solubility data.
Table 1: Physicochemical Performance Matrix
| Feature | Pyridine-Amine HCl Salt | Free Base (Parent) | Alternative (e.g., Mesylate) |
| Solubility (pH 1-2) | High (Ionized) | Moderate (Protonates in situ) | High |
| Solubility (pH > 5) | Moderate (Common Ion Effect risk) | Low (Precipitation risk) | High (Often higher Ksp) |
| Lattice Energy | High (Strong Ionic/H-bonds) | Lower (Van der Waals/Weak H-bonds) | Moderate (Bulky anion packing) |
| Hygroscopicity | Moderate to High | Low | Low to Moderate |
| Structural Risk | Proton Transfer Ambiguity (Salt vs Cocrystal) | Polymorphism | Disproportionation |
The Salt-Cocrystal Continuum
A critical failure mode in developing these salts is misidentifying a neutral cocrystal as a salt. If the
Figure 1: The Salt-Cocrystal Continuum.[3] Regulatory classification depends on the precise location of the proton, determined by ΔpKa and validated via SCXRD.
Part 2: Analytical Methodologies
To validate the performance claims above, precise structural characterization is required. Standard powder diffraction is often insufficient for resolving proton positions.
Single Crystal X-Ray Diffraction (SCXRD) - The Gold Standard
-
Purpose: Direct visualization of the H-atom position on the pyridine ring.
-
Advantage: Unambiguously distinguishes between the
(Salt) and (Cocrystal) motifs. -
Limitation: Requires high-quality single crystals.
Powder X-Ray Diffraction (PXRD)[5]
-
Purpose: Bulk phase identification and polymorphism screening.
-
Advantage: Rapid; analyzes the bulk material used in formulation.
-
Limitation: Cannot easily resolve proton transfer; relies on fingerprint matching.
Solid-State NMR (ssNMR)
-
Purpose: Analysis of amorphous phases or when crystals are unavailable.
-
Advantage:
chemical shifts are highly sensitive to protonation state (shielding changes significantly upon protonation).
Part 3: Experimental Protocols
Protocol A: Growth of High-Quality Pyridine-Amine HCl Crystals
Objective: Obtain single crystals suitable for SCXRD to confirm protonation site.
Reagents:
-
Pyridine-Amine API (100 mg)
-
Solvent: Ethanol (Absolute) or Isopropanol
-
Acid: Conc. HCl (37%) or 1M HCl in Ethanol
-
Anti-solvent: Diethyl Ether or n-Heptane
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg of the free base in a minimum volume of warm Ethanol (approx. 40-50°C).
-
Acidification: Add stoichiometric equivalent (1:1) of HCl dropwise. Crucial: Avoid large excess of HCl, which can degrade the lattice or form solvates.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).
-
Crystallization (Vapor Diffusion Method):
-
Place the vial (uncapped) inside a larger jar containing the anti-solvent (Diethyl Ether).
-
Seal the outer jar tightly.
-
Allow to stand undisturbed at 20°C for 3-7 days.
-
-
Harvesting: Isolate crystals while they are still wet; drying can sometimes collapse the lattice if solvent channels are present.
Protocol B: Structural Refinement Strategy
Objective: Correctly assign the proton in the electron density map.
-
Data Collection: Collect data at low temperature (100 K) to reduce thermal motion of H-atoms.
-
Difference Fourier Map: After assigning non-hydrogen atoms, locate the highest residual electron density peak near the Pyridine Nitrogen.
-
Refinement:
-
If a peak is found ~0.8-1.0 Å from N, assign as H.
-
Refine coordinates freely if data quality permits.
-
Check bond lengths: A
bond angle expansion (>120°) at the pyridine nitrogen is a secondary indicator of protonation.
-
Figure 2: Experimental workflow for generating single crystals of amine hydrochloride salts for structural validation.
References
-
Childs, S. L., Stahly, G. P., & Park, A. (2007). The Salt-Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
-
Mohamed, S., et al. (2009). Salt or Cocrystal? A New Criterion for Proton Transfer in Complexes of Pyridine Derivatives. Crystal Growth & Design. [Link]
-
Aakeröy, C. B., et al. (2007). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKas predict proton transfer? CrystEngComm. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][4][5] Advanced Drug Delivery Reviews. [Link]
Sources
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug‑Drug and Drug‑Nutraceutical Cocrystal/Salt as Alternative Medicine for Combination Therapy: A Crystal Engineering Approach [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Physicochemical Profiling: Cyclohexyl vs. Phenyl Amine Linkers
In the pursuit of optimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, the choice of linker architecture is a critical lever for medicinal chemists. The transition from flat, aromatic phenyl linkers to three-dimensional, aliphatic cyclohexyl linkers represents a classic application of the 1 paradigm, which correlates increased structural saturation (Fsp³) with higher clinical success rates[1].
However, when these ring systems are coupled with an amine, the physicochemical implications become highly nuanced. This guide objectively compares the lipophilicity (LogP) and physiological distribution (LogD) of cyclohexyl versus phenyl amine linkers, supported by mechanistic causality and self-validating experimental protocols.
The Structural and Electronic Dichotomy
The fundamental difference between a phenyl amine (aniline derivative) and a cyclohexyl amine lies in carbon hybridization and electron delocalization:
-
Phenyl Amine (sp² Hybridized): The nitrogen's lone pair of electrons is delocalized into the aromatic
-system via resonance. This stabilization makes the lone pair less available to accept a proton, resulting in a weak base[2]. -
Cyclohexyl Amine (sp³ Hybridized): The fully saturated ring lacks a
-system. The nitrogen's lone pair remains highly localized, making it highly available for protonation and resulting in a strong base[2].
Physicochemical causality pathway of transitioning from phenyl to cyclohexyl amine linkers.
The Lipophilicity Paradox: LogP vs. LogD
A common misconception in drug design is that increasing structural saturation universally increases functional lipophilicity. Replacing a phenyl ring with a cyclohexyl ring does increase the intrinsic partition coefficient (LogP) by approximately 0.5 to 0.6 units due to the addition of aliphatic C-H bonds and the removal of the polarizable
However, because the pKa drastically shifts, the physiological lipophilicity (LogD at pH 7.4) moves in the exact opposite direction[5].
Quantitative Comparison Data
| Property | Phenyl Amine (Aniline) | Cyclohexyl Amine | Shift / Mechanistic Impact |
| Hybridization | sp² (Planar) | sp³ (3D) | Increased Fsp³ (Escape from Flatland)[1] |
| Resonance | Delocalized lone pair | Localized lone pair | Loss of aromatic |
| Basicity (pKa) | ~4.58 | ~10.64 | +6.06 (Transitions to strong base)[5] |
| Intrinsic Lipophilicity (LogP) | 0.90 | 1.49 | +0.59 (Higher baseline hydrophobicity)[3] |
| Physiological Lipophilicity (LogD at pH 7.4) | ~0.90 | ~ -1.75 | -2.65 (Drastic decrease due to ionization) |
Causality of the Paradox
The relationship between LogP, LogD, pKa, and pH for a basic amine is defined by the equation: LogD = LogP - log₁₀(1 + 10^(pKa - pH))
-
For Phenyl Amine: At pH 7.4, the environment is far more basic than the amine's pKa (4.58)[5]. The molecule remains predominantly neutral. Therefore, LogD ≈ LogP (0.90).
-
For Cyclohexyl Amine: At pH 7.4, the environment is far more acidic than the amine's pKa (10.64)[5]. The molecule exists almost entirely in its protonated, cationic state. Charged species partition poorly into lipids, plunging the LogD to approximately -1.75.
Experimental Methodology: Self-Validating LogD Determination
To objectively verify the partitioning behavior of these linkers, empirical determination must be conducted using a self-validating Shake-Flask LC-MS/MS protocol. This system is engineered to prevent false readouts caused by analyte adsorption, incomplete equilibration, or phase misidentification.
Self-validating shake-flask LC-MS/MS workflow for accurate LogD determination.
Step-by-Step Protocol
-
Phase Mutual Saturation:
-
Action: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (pH 7.4) for 24 hours at 25°C. Allow phases to separate.
-
Causality: Octanol and water are slightly miscible. Pre-saturating the phases prevents volume shifts during the actual experiment, which would artificially skew the concentration ratio.
-
-
Analyte & Reference Spiking:
-
Action: Spike the test amine (e.g., cyclohexylamine derivative) and a reference standard (e.g., Propranolol, known LogD ~1.2 at pH 7.4) into the aqueous phase at 10 µM.
-
Causality: The reference standard acts as an internal control to validate system suitability and confirm that thermodynamic equilibrium is achieved.
-
-
Thermodynamic Equilibration:
-
Action: Combine 500 µL of the spiked aqueous phase with 500 µL of the saturated octanol phase in a glass vial. Shake mechanically at 25°C for 24 hours. Centrifuge at 3000 x g for 15 minutes.
-
Causality: Glass vials are used because lipophilic amines readily adsorb to polypropylene. Centrifugation ensures absolute phase separation without micro-emulsions.
-
-
LC-MS/MS Quantification:
-
Action: Carefully aliquot from both the top (octanol) and bottom (aqueous) layers. Dilute appropriately in mobile phase and quantify using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Causality: LC-MS/MS provides the sensitivity required to detect trace amounts of the highly partitioned species (e.g., the minimal amount of protonated cyclohexylamine in the octanol phase).
-
-
Mass Balance Validation (The Self-Validating Step):
-
Action: Calculate total recovered mass: (Concentration_org * Volume_org) + (Concentration_aq * Volume_aq).
-
Causality: The total recovered mass must be ≥ 95% of the initial spiked mass. If it is lower, the analyte has precipitated at the interface or adsorbed to the vial, rendering the calculated LogD invalid.
-
Strategic Implications for Drug Developers
Understanding this lipophilicity paradox is vital for lead optimization:
-
When to select a Phenyl Amine Linker: Choose this architecture when membrane permeability of the neutral species is paramount. The lower pKa ensures a higher fraction of the unionized drug at physiological pH, facilitating passive diffusion across lipid bilayers. It is also preferred when a rigid, planar exit vector is required to fit a narrow, hydrophobic binding pocket.
-
When to select a Cyclohexyl Amine Linker: Choose this architecture to "Escape from Flatland"[1]. The higher Fsp³ character generally improves aqueous solubility at physiological pH (due to protonation), reduces CYP450 promiscuity, and provides a distinct 3D shape that can engage in highly specific, directional charge-charge interactions within a target's active site.
References
- Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry / PMC URL
- Cyclohexylamine | C6H11NH2 | CID 7965 Source: PubChem - NIH URL
- Phenyl and Biphenyl Molecular Metaphors in Drug Design Source: Blumberg Institute URL
- Compare the basicity of aniline (pKa=4.58) with cyclohexylamine (pKa=10.64)
- Aniline is less basic than cyclohexylamine why Source: AskFilo URL
Sources
- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aniline is less basic than cyclohexylamine why | Filo [askfilo.com]
- 3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. (Solved) - a) Compare the basicity of aniline (pKa=4.58) with cyclohexylamine (pKa=10.64). Draw the structures. (1 Answer) | Transtutors [transtutors.com]
Validating structure of N-(pyridin-4-ylmethyl) derivatives using 13C NMR
Title: Comparative Guide: Structural Validation of N-(pyridin-4-ylmethyl) Scaffolds via 13C NMR
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary: The Structural Ambiguity Challenge
In medicinal chemistry, particularly within kinase inhibitor development (e.g., Sorafenib analogs), the N-(pyridin-4-ylmethyl) moiety is a privileged scaffold. However, synthesizing these derivatives often involves nucleophilic substitution or reductive amination where regioselectivity can be ambiguous.
Is the pyridine substituted at the C4 position? Did the reaction yield a regioisomer (C2 or C3)? Is the pyridine ring intact or reduced?
While 1H NMR is the workhorse for initial screening, it frequently fails to provide conclusive structural proof due to signal overlap in the aromatic region (7.0–8.6 ppm) and solvent-dependent shifting of exchangeable NH protons. This guide establishes 13C NMR not merely as a complementary technique, but as the definitive validation step , superior in resolving quaternary carbons and symmetry elements that 1H NMR misses.
Comparative Analysis: 13C NMR vs. Alternatives
The following table objectively compares the diagnostic utility of 13C NMR against standard alternatives for this specific scaffold.
| Feature | 1H NMR (Proton) | 13C NMR (Carbon) | 2D NMR (HSQC/HMBC) |
| Primary Utility | Functional group check, integration ratio. | Symmetry detection , quaternary carbon identification. | Connectivity proof , establishing "through-bond" relationships. |
| Resolution | Low (Aromatic protons often overlap). | High (200+ ppm range; sharp singlets). | Very High (Resolves overlapping protons via carbon dimension). |
| Symmetry Detection | Ambiguous (Splitting patterns can be deceptive). | Definitive (4-substitued pyridine shows distinct signal reduction). | N/A (Used for connectivity). |
| Solvent Sensitivity | High (NH protons shift/broaden). | Moderate (Chemical shifts change, but topology remains constant). | High (Dependent on 1H dimension). |
| Acquisition Time | Fast (1–5 mins). | Slow (30 mins – 4 hrs). | Slow (1–8 hrs). |
| Cost/Throughput | Low / High Throughput. | Medium / Batch Validation. | High / Final Characterization. |
Expert Insight: 13C NMR is the "Sweet Spot" for batch validation. Unlike 2D NMR, it can be automated overnight for multiple samples, yet it provides the symmetry data that 1H NMR lacks.
Technical Deep Dive: The Self-Validating 13C Signature
To validate an N-(pyridin-4-ylmethyl) derivative, you must look for a specific "fingerprint" in the 13C spectrum. This system is self-validating because the absence of any of these features indicates a structural flaw (e.g., wrong isomer or ring reduction).
A. The Symmetry Test (The "3-Signal" Rule)
A 4-substituted pyridine ring possesses a plane of symmetry running through N1 and C4. Consequently, the 5 carbons of the pyridine ring appear as only 3 distinct signals in the 13C NMR spectrum.
-
C2 & C6 (α-carbons): Equivalent, intense signal ~149–150 ppm.
-
C3 & C5 (β-carbons): Equivalent, intense signal ~122–125 ppm.
-
C4 (γ-carbon): Unique, low-intensity (quaternary) signal ~145–155 ppm.
If you see 5 distinct signals in the aromatic pyridine region, you have synthesized the 2- or 3-substituted isomer, not the 4-substituted target.
B. The Methylene Bridge (The Anchor)
The benzylic-like methylene carbon (-CH2-) attached to the pyridine C4 and the amine Nitrogen is the critical linker.
-
Shift: Typically 41–46 ppm .
-
Validation: In 13C DEPT-135, this signal must appear inverted (negative phase), confirming it is a CH2.
C. The Connectivity Logic (HMBC)
For absolute confirmation (e.g., for publication or IND filing), 13C data must be correlated with proton data via HMBC (Heteronuclear Multiple Bond Coherence).
-
The Methylene Protons (singlet/doublet ~4.0 ppm) must show a strong 3-bond correlation to the C3/C5 carbons (~125 ppm).
-
They must show a weak/strong 2-bond correlation to the C4 carbon (~150 ppm).
Visualizing the Validation Logic
The following diagram illustrates the logical workflow for validating the scaffold, distinguishing between success and common failure modes.
Figure 1: Decision tree for structural validation. Note that the "3-Signal" rule in 13C NMR is the fastest way to rule out regioisomers.
Experimental Protocols
To ensure reproducibility and data integrity, follow these specific acquisition parameters.
Protocol A: Sample Preparation
-
Solvent Choice: Use DMSO-d6 rather than CDCl3 if possible.
-
Reasoning: Pyridine derivatives often aggregate in non-polar solvents. DMSO disrupts aggregation and prevents peak broadening. Furthermore, the chemical shifts in DMSO are more consistent with literature values for polar medicinal scaffolds [1].
-
-
Concentration: Prepare a highly concentrated sample (~20–30 mg in 0.6 mL). 13C is 1/6000th as sensitive as 1H; low concentration leads to missing quaternary (C4) signals.
Protocol B: 13C NMR Acquisition
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (standard is often 1.0s).
-
Causality: The C4 quaternary carbon has no attached protons to facilitate relaxation (NOE enhancement is low). A short D1 will saturate this signal, making it disappear. You need to see C4 to prove the substitution point [2].
-
-
Scans: Minimum 512 scans (approx. 30 mins) for >20mg sample.
Protocol C: HMBC Setup (The "Smoking Gun")
-
Optimization: Set the long-range coupling constant (J_LR) to 8 Hz .
-
Reasoning: The coupling from the methylene protons to the pyridine ring carbons is typically 5–9 Hz.
-
HMBC Connectivity Map
This diagram visualizes the specific correlations required to confirm the N-(pyridin-4-ylmethyl) connection.
Figure 2: Expected HMBC correlations. The presence of a correlation to C3/C5 and C4, but NOT C2/C6, definitively proves the 4-position substitution.
References
-
Ciobotaru, I. C., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures.[1] ResearchGate.[1][2] [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR - Pyridine Chemical Shifts and Coupling. Reich Chemistry Collection. [Link]
-
SpectraBase. (2024). 13C NMR Spectrum of 4-Picolylamine derivatives. Wiley Science Solutions. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Safety Operating Guide
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine proper disposal procedures
Executive Safety Summary
Immediate Action Required: (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine (CAS: 128802-98-2) is a secondary amine incorporating a pyridine ring.[1] It must be classified as a Corrosive Organic Base .
Critical Prohibition: NEVER dispose of this compound down the drain. NEVER mix this compound with acidic waste streams (e.g., HPLC waste containing TFA or Formic Acid) without explicit neutralization protocols, as this will generate significant heat and potentially toxic pyridinium vapors.[1]
Chemical Profile & Hazard Logic
To dispose of this chemical safely, you must understand its reactivity profile. Treating it as "generic organic waste" is a common cause of laboratory accidents.
| Feature | Chemical Logic | Safety Implication |
| Basicity | Contains two nitrogen centers: a secondary amine (highly basic) and a pyridine nitrogen (weakly basic).[1] | High Exotherm Risk: Upon contact with acids, rapid protonation occurs, releasing heat.[1] In a closed waste container, this can cause over-pressurization.[1] |
| Nucleophilicity | The secondary amine is a strong nucleophile. | Incompatibility: Reacts violently with acid chlorides, anhydrides, and strong oxidizers.[1] |
| Toxicity | Pyridine substructure.[2] | Biohazard: Potential for neurological or hepatic toxicity. Incineration is the only acceptable final fate. |
Pre-Disposal Segregation Strategy
As a scientist, your primary responsibility is Source Segregation .[1] You must separate this waste at the bench level before it reaches the central accumulation area.
The "Alkaline-Organic" Rule
This compound must be segregated into a waste stream specifically designated for Basic Organic Compounds .
-
Compatible Waste Partners: Triethylamine, Diisopropylamine, Pyridine, dilute Ammonium Hydroxide.[1]
-
Incompatible Waste Partners (DO NOT MIX):
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
-
Engineering Controls: All manipulations must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended due to pyridine permeability), chemical splash goggles, and a flame-resistant lab coat.[1]
Phase 2: Waste Characterization
Determine the physical state of your waste.
-
Scenario A: Pure Solid/Liquid Substance
-
Scenario B: Solution (e.g., Reaction Mixture)
-
If the solvent is organic (DCM, Methanol, Ethyl Acetate), bulk into the Basic Organic Solvent waste container.[1]
-
Crucial Check: Ensure the container does not contain residual acids from previous users.
-
Phase 3: Labeling & Documentation
Standard "Organic Waste" tags are insufficient. You must list the components explicitly to protect downstream waste handlers.
-
Chemical Name: (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine[1][4]
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant[1]
-
pH: > 10 (Alkaline)[1]
Regulatory Classification (RCRA)
While this specific CAS does not have a unique "U" or "P" list code, it is regulated by characteristic.[1]
-
D002 (Corrosivity): If the waste is aqueous and pH > 12.5.
-
D001 (Ignitability): If dissolved in flammable solvents (Flash point < 60°C).
-
F-Codes: If the waste contains spent pyridine solvents, it may trigger F005 .[1][5][6][7]
Recommendation: Classify as Non-Halogenated Organic Waste (Basic) for incineration.
Decision Logic Diagram
The following workflow illustrates the decision process for disposing of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine.
Figure 1: Decision tree for the safe segregation and disposal of pyridine-amine derivatives.
Emergency Spill Procedures
If a spill occurs outside the fume hood:
-
Evacuate: Clear the immediate area.
-
PPE: Wear organic vapor respirator if ventilation is poor.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay).
-
Note: Do not use paper towels as the primary absorbent for large amine spills; the high surface area can accelerate oxidation or evaporation.
-
-
Neutralize (Optional but Recommended): Treat the spill area with a dilute, weak acid (e.g., Citric Acid) only if you are trained to manage the heat evolution.[1] Otherwise, simply absorb and package.
-
Disposal: Collect absorbent in a heavy-duty poly bag, label as "Spill Debris: Toxic/Corrosive," and arrange for hazardous waste pickup.[1]
References
-
National Center for Biotechnology Information (NCBI). (n.d.). Pyridine: Toxicological Profile and Disposal. PubChem Database. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
